molecular formula C8H9ClO2S B028398 2,6-Dimethylbenzene-1-sulfonyl chloride CAS No. 2905-29-5

2,6-Dimethylbenzene-1-sulfonyl chloride

Cat. No.: B028398
CAS No.: 2905-29-5
M. Wt: 204.67 g/mol
InChI Key: FKRXAOXJRNLGQK-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXAOXJRNLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374373
Record name 2,6-Dimethylbenzene-1-sulfonyl chloride
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-29-5
Record name 2,6-Dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylbenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethylbenzene-1-sulfonyl chloride (CAS No. 2905-29-5). Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for other dimethylbenzene-1-sulfonyl chloride isomers to provide a contextual understanding. Furthermore, detailed, generalized experimental protocols for determining key physical properties are presented.

Core Physical Properties

This compound is an organic compound that belongs to the family of sulfonyl chlorides.[1] These compounds are characterized by a sulfonyl chloride functional group (-SO2Cl) attached to a benzene ring. The "2,6-dimethyl" designation indicates the positions of the two methyl groups on the benzene ring relative to the sulfonyl chloride group.

Molecular Structure:

Caption: 2D structure of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound and its isomers. It is important to note the absence of experimentally determined melting point, boiling point, and density for the 2,6-isomer in readily available literature.

Physical PropertyThis compound2,4-Dimethylbenzene-1-sulfonyl chloride2,5-Dimethylbenzene-1-sulfonyl chloride3,5-Dimethylbenzene-1-sulfonyl chloride
CAS Number 2905-29-5[2]609-60-919040-62-12905-27-3[3]
Molecular Formula C₈H₉ClO₂S[2][4][5]C₈H₉ClO₂SC₈H₉ClO₂SC₈H₉ClO₂S[3]
Molecular Weight 204.67 g/mol [2][5][6]204.67 g/mol 204.67 g/mol 204.67 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]SolidLiquid/SolidWhite to yellow crystalline powder[3]
Melting Point Data not available28-33 °C20 °C90-94 °C[3]
Boiling Point Data not availableData not available120-125 °C89-90 °C @ 0.2 Torr[3]
Density Data not availableData not availableData not available1.290 g/cm³[3]
Solubility Soluble in organic solvents[1]Data not availableData not availableData not available

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of a solid or liquid organic compound are provided below. These are generalized protocols and should be adapted based on the specific nature of the compound and the available laboratory equipment. Safety Precaution: this compound is corrosive and moisture-sensitive.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Melting Point Determination (for solid samples)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently grind a small amount in a mortar and pestle.

  • Capillary Tube Packing: Firmly tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Insert the thermometer through a stopper and place it in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil level should be above the side-arm junction.

    • Digital Apparatus: Place the packed capillary tube into the designated slot in the heating block of the apparatus.

  • Heating:

    • Thiele Tube: Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents will ensure uniform heating of the oil bath.

    • Digital Apparatus: Set the initial temperature to about 20°C below the expected melting point (if known) and select a heating rate of 1-2°C per minute for an accurate measurement.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

G cluster_0 Melting Point Determination Workflow start Start prep Prepare finely powdered sample start->prep pack Pack sample into capillary tube (2-3 mm) prep->pack setup Place capillary in melting point apparatus pack->setup heat Heat apparatus slowly (1-2°C/min) setup->heat observe Observe sample heat->observe record_start Record temperature at first liquid drop observe->record_start record_end Record temperature at complete liquefaction record_start->record_end end End record_end->end

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for liquid samples)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil bath or a heating block)

  • Beaker

Procedure:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer so that the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker of heating oil on a hot plate).

  • Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Stop heating at this point.

  • Recording: Allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)

Procedure:

  • Sample Addition: In a small test tube, place approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample.

  • Solvent Addition: Add the chosen solvent dropwise, with agitation, up to a total volume of about 1 mL.

  • Observation: After each addition, observe if the solute dissolves. If the substance does not dissolve at room temperature, the mixture can be gently warmed.

  • Classification:

    • Soluble: If the substance completely dissolves.

    • Slightly Soluble: If the substance partially dissolves.

    • Insoluble: If the substance does not appear to dissolve.

  • Systematic Testing: A systematic approach is often employed, starting with less polar solvents and moving to more polar ones, or vice versa. For compounds with potential acidic or basic groups, solubility in aqueous acid or base can also be tested.

G cluster_1 Solubility Testing Workflow start Start add_sample Add ~10-20 mg of sample to test tube start->add_sample add_solvent Add 1 mL of solvent dropwise with agitation add_sample->add_solvent observe Observe for dissolution add_solvent->observe decision Completely dissolved? observe->decision soluble Classify as Soluble decision->soluble Yes insoluble Classify as Insoluble decision->insoluble No end End soluble->end insoluble->end

References

An In-Depth Technical Guide to 2,6-Dimethylbenzene-1-sulfonyl chloride (CAS: 2905-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylbenzene-1-sulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its applications in the field of drug discovery and development. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as 2,6-xylenesulfonyl chloride, is an organosulfur compound that serves as a vital building block in modern organic chemistry.[1][2] Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages.[3] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of drugs exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The steric hindrance provided by the two methyl groups ortho to the sulfonyl chloride group can influence its reactivity and the conformational properties of the resulting sulfonamide derivatives, making it a valuable tool for fine-tuning the pharmacological profile of drug candidates.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 2905-29-5[5]
Molecular Formula C₈H₉ClO₂S[5]
Molecular Weight 204.67 g/mol [5]
Appearance Colorless to pale yellow solid or liquid[2]
Purity ≥95%[7]
SMILES CC1=C(C(=CC=C1)C)S(=O)(=O)Cl[7]
InChI InChI=1S/C8H9ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3[5]
Topological Polar Surface Area 42.5 Ų[5]
LogP 2.7[5]
Hydrogen Bond Acceptors 2[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 1[7]

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 7.02 (m, 1H), 6.94 (d, J=7.33 Hz, 2H), 2.54 (s, 6H).[8]

Expected ¹³C NMR: Aromatic carbons are expected in the range of 125-145 ppm, with the methyl carbons appearing around 20-25 ppm.

Expected IR (Infrared) Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group (S=O) are expected in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).

Expected Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (204.67 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following protocols are based on established methods for the synthesis of analogous sulfonyl chlorides and their subsequent conversion to sulfonamides.

Synthesis of this compound via Chlorosulfonation of m-Xylene

This procedure is adapted from a known method for the synthesis of 2,4-dimethylbenzenesulfonyl chloride and is expected to yield the desired 2,6-isomer as a major product.[9]

Materials:

  • m-Xylene

  • Chlorosulfonic acid

  • Anhydrous potassium sulfate

  • Ice-water mixture

  • Phosphorus trichloride (optional, as a chlorination auxiliary agent)

Procedure:

  • In a 50L reaction kettle, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate under stirring.

  • Control the reaction temperature in an ice-water bath to 20°C.

  • Slowly add 3.25 kg of chlorosulfonic acid from a dropping funnel. After the addition is complete, maintain the reaction at 20°C for 0.5 hours.

  • Control the reaction temperature at 20°C and slowly add another 6 kg of chlorosulfonic acid dropwise from the dropping funnel.

  • (Optional) After the addition is complete, add 0.5 kg of phosphorus trichloride and maintain the temperature at 20°C for 5.0 hours to obtain the sulfonylated material.

  • In a separate 100L glass storage tank, prepare a mixture of 25 kg of ice and water.

  • With stirring, slowly add the sulfonylated material into the ice-water mixture, maintaining the temperature below 15°C for 1.0 hour.

  • Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour.

  • Separate the lower organic layer, which contains the this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound mXylene m-Xylene ReactionMixture Reaction Mixture (20°C) mXylene->ReactionMixture ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->ReactionMixture SulfonylatedMaterial Sulfonylated Material ReactionMixture->SulfonylatedMaterial Stirring IceWaterQuench Ice-Water Quench SulfonylatedMaterial->IceWaterQuench Slow Addition Separation Phase Separation IceWaterQuench->Separation Product 2,6-Dimethylbenzene- 1-sulfonyl chloride Separation->Product

Caption: Synthesis of this compound.

General Procedure for the Synthesis of Sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.[3]

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Water

  • 1M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Dissolve this compound (1.05-1.2 equivalents) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Sulfonamide Synthesis

G cluster_sulfonamide General Sulfonamide Synthesis Amine Amine + Base in DCM (0°C) Reaction Reaction (0°C to RT) Amine->Reaction SulfonylChloride 2,6-Dimethylbenzene- 1-sulfonyl chloride in DCM SulfonylChloride->Reaction Dropwise Addition Workup Aqueous Workup & Extraction Reaction->Workup TLC Monitoring Purification Purification Workup->Purification Sulfonamide N-substituted-2,6-dimethyl- benzenesulfonamide Purification->Sulfonamide G cluster_glycolysis Glycolysis Pathway G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGAM1 PGAM1 PG3->PGAM1 PG2 2-Phosphoglycerate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PGAM1->PG2 Inhibitor Benzenesulfonamide Derivative Inhibitor->PGAM1 Inhibition

References

Physicochemical Properties of 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a clear understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the molecular formula and molecular weight for 2,6-Dimethylbenzene-1-sulfonyl chloride, a reagent often utilized in organic synthesis.

The table below outlines the key molecular identifiers for this compound.

IdentifierValue
Molecular Formula C₈H₉ClO₂S[1][2][3][4][5]
Molecular Weight 204.67 g/mol [1][2][3][4]

This data, including the compound's structure and identifiers, is crucial for accurate reaction stoichiometry, analytical characterization, and safety assessments in a laboratory setting. The molecular formula, C₈H₉ClO₂S, details the elemental composition of the molecule, while the molecular weight of 204.67 g/mol provides the mass of one mole of the substance.[1][2][3][4][5]

References

An In-depth Technical Guide to 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,6-dimethylbenzenesulfonyl chloride[1][2]

This technical guide provides a comprehensive overview of 2,6-dimethylbenzene-1-sulfonyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is an aromatic sulfonyl chloride compound. It typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature[3]. The presence of the two methyl groups ortho to the sulfonyl chloride moiety sterically hinders the sulfur atom, which can influence its reactivity compared to less substituted analogs.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 2,6-dimethylbenzenesulfonyl chloride[1][2]
Synonyms 2,6-Xylenesulfonyl Chloride[4]
CAS Number 2905-29-5[2][5]
Molecular Formula C₈H₉ClO₂S[2][5]
Molecular Weight 204.67 g/mol [2][5]
Appearance Colorless to pale yellow liquid or solid[3]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d6) δ ppm 2.54 (s, 6 H), 6.94 (d, J=7.33 Hz, 2 H), 7.02 (m, 1 H)
IR Spectroscopy Strong, characteristic S=O stretching bands expected at 1370–1335 cm⁻¹ (asymmetric) and 1195–1168 cm⁻¹ (symmetric)

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides is commonly achieved through the direct chlorosulfonation of the corresponding aromatic compound. For this compound, the starting material is meta-xylene.

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • m-Xylene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add chlorosulfonic acid (3.0 equivalents).

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Slowly add m-xylene (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be controlled to keep the internal temperature below 10 °C. Copious amounts of HCl gas will be evolved.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.

  • The product will separate as an oily layer. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation if necessary.

G cluster_workflow Synthesis Workflow start m-Xylene + Chlorosulfonic Acid reaction Chlorosulfonation Reaction (0-10 °C, then RT) start->reaction 1. Slow Addition quench Quench on Ice reaction->quench 2. Pour onto Ice extraction DCM Extraction quench->extraction 3. Separate Layers wash Aqueous Wash (H₂O, NaHCO₃, Brine) extraction->wash 4. Neutralize & Purify dry Drying (MgSO₄) wash->dry 5. Remove Water evaporation Solvent Evaporation dry->evaporation 6. Concentrate product 2,6-Dimethylbenzene-1- sulfonyl chloride evaporation->product 7. Isolate Product

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in organic and medicinal chemistry is its function as an electrophilic building block for the synthesis of sulfonamides. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by primary and secondary amines to form a stable sulfonamide linkage.

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. They are found in diuretics, anticonvulsants, anti-inflammatory agents, and, most famously, as antimicrobial "sulfa drugs". The ability to readily synthesize a diverse library of sulfonamides from sulfonyl chlorides and amines is a cornerstone of many drug discovery programs.

This protocol provides a general method for the reaction between this compound and a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine (R¹R²NH)

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

G cluster_reaction Sulfonamide Formation Pathway reagent1 2,6-Dimethylbenzene- 1-sulfonyl chloride product N-Substituted-2,6-dimethyl- benzenesulfonamide reagent1->product reagent2 Primary/Secondary Amine (R¹R²NH) reagent2->product side_product HCl base Base (e.g., Pyridine) base->side_product scavenges

General reaction for the synthesis of sulfonamides.

Safety Information

This compound is a corrosive compound that causes severe skin burns and eye damage. It is moisture-sensitive and can release toxic gases upon contact with water. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,6-dimethylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most viable synthetic methodologies, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 2,6-xylenesulfonyl chloride, is an important building block in organic synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a sterically hindered dimethyl-substituted aromatic ring, makes it a valuable reagent for the introduction of the 2,6-dimethylphenylsulfonyl moiety. This group is often incorporated into molecules to modulate their biological activity, solubility, and metabolic stability. This guide focuses on the most practical and efficient methods for the preparation of this important synthetic intermediate.

Primary Synthetic Route: Sandmeyer-type Reaction of 2,6-Dimethylaniline

The most widely applicable and reliable method for the synthesis of this compound is the Sandmeyer-type reaction of 2,6-dimethylaniline. This classical transformation involves the diazotization of the primary aromatic amine followed by a copper-catalyzed reaction with a source of sulfur dioxide.[1][2] This method offers high regioselectivity, starting from a readily available precursor.

The overall transformation can be summarized as follows:

Synthesis_from_Aniline cluster_reactants Reactants cluster_products Product 2_6_dimethylaniline 2,6-Dimethylaniline diazonium_salt 2,6-Dimethylbenzenediazonium chloride 2_6_dimethylaniline->diazonium_salt Diazotization NaNO2 Sodium Nitrite (NaNO2) NaNO2->diazonium_salt HCl Hydrochloric Acid (HCl) HCl->diazonium_salt SO2_source Sulfur Dioxide Source (SO2 gas, SOCl2, or DABSO) product This compound SO2_source->product Cu_catalyst Copper Catalyst (CuCl or CuCl2) Cu_catalyst->product diazonium_salt->product Sandmeyer Reaction

Caption: General workflow for the synthesis of this compound from 2,6-dimethylaniline.

Experimental Protocol

This protocol is a representative procedure compiled from established methodologies for the Sandmeyer-type synthesis of aryl sulfonyl chlorides.[3][4][5]

Materials:

  • 2,6-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas, Thionyl Chloride (SOCl₂), or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)[4][6]

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

  • Acetic Acid (optional, as a co-solvent)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2,6-dimethylaniline (1.0 eq).

    • Add concentrated hydrochloric acid (e.g., 3-4 eq) and water. Cool the mixture to 0 to -5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1-1.2 eq) in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and -5 °C.

    • Stir the resulting diazonium salt solution for an additional 15-30 minutes at this temperature.

  • Sulfonylation:

    • In a separate flask, prepare a solution or suspension of the sulfur dioxide source and the copper catalyst.

      • If using SO₂ gas, saturate a solvent such as acetic acid with the gas at a low temperature.

      • If using thionyl chloride, it can be used in an aqueous medium where it serves as the SO₂ source.[5]

      • If using DABSO, it can be added as a solid to the reaction mixture.[4][6]

    • Add the copper catalyst (typically 5-10 mol%) to this solution.

    • Cool the sulfur dioxide/catalyst mixture to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/catalyst mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a larger beaker containing crushed ice and water.

    • The this compound will often precipitate as a solid or an oil.

    • Extract the product with an organic solvent like dichloromethane or diethyl ether.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of aryl sulfonyl chlorides via the Sandmeyer reaction, based on literature for similar substrates.[4][6]

ParameterValueReference
Reactants
2,6-Dimethylaniline1.0 eq-
Sodium Nitrite1.1 - 1.2 eq[5]
Hydrochloric Acid2.0 - 4.0 eq[4][5]
SO₂ Source (DABSO)0.6 eq[4][6]
Copper Catalyst (CuCl₂)0.05 - 0.1 eq[4][6]
Reaction Conditions
Diazotization Temperature0 to -5 °C[5]
Sulfonylation Temperature0 to 10 °C, then warm to RT[4][5]
Reaction Time2 - 4 hours[4][5]
Yield
Typical Isolated Yield70 - 85%[3][4]

Alternative Synthetic Routes

While the Sandmeyer-type reaction is the most common, other routes to this compound have been reported.

Synthesis from 2-Bromo-1,3-dimethylbenzene

Synthesis_from_Bromo cluster_reactants Reactants cluster_products Product start 2-Bromo-1,3-dimethylbenzene intermediate Aryl Lithium or Grignard Reagent start->intermediate Metal-Halogen Exchange metal 1. Organometallic Reagent (e.g., n-BuLi or Mg) metal->intermediate reagents 2. SO2 3. Chlorinating Agent end This compound reagents->end intermediate->end Sulfonylation and Chlorination

Caption: Plausible synthetic pathway from 2-bromo-1,3-dimethylbenzene.

Sulfonation of m-Xylene

The direct sulfonation of m-xylene (1,3-dimethylbenzene) followed by chlorination of the resulting sulfonic acid is another potential route. However, the sulfonation of m-xylene is known to produce a mixture of isomers, with the major product being 4-sulfo-1,3-dimethylbenzene and the 2-sulfo isomer formed in much smaller amounts. Therefore, this route is generally not preferred for the selective synthesis of the 2,6-isomer due to challenges in separation and lower yields of the desired product.

Conclusion

The synthesis of this compound is most effectively achieved through the Sandmeyer-type reaction of 2,6-dimethylaniline. This method provides a reliable and regioselective route to the desired product in good yields. While alternative methods exist, they often suffer from a lack of detailed published procedures or poor selectivity. The experimental protocol and data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this valuable intermediate.

Disclaimer: The experimental procedures outlined in this document are intended for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

References

An In-depth Technical Guide to the Reactivity of 2,6-Dimethylbenzene-1-sulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzene-1-sulfonyl chloride, a sterically hindered aromatic sulfonyl chloride, is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The presence of two ortho-methyl groups significantly influences its reactivity towards nucleophiles, presenting both challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on reaction kinetics, mechanisms, and synthetic protocols. While specific kinetic data for this compound is limited in publicly available literature, this guide draws upon data from closely related sterically hindered arenesulfonyl chlorides to provide a thorough understanding of its chemical behavior.

General Reactivity and Mechanistic Considerations

The reaction of this compound with nucleophiles, such as amines, alcohols, and thiols, generally proceeds via a nucleophilic substitution at the sulfur atom. The widely accepted mechanism is a concerted SN2-like pathway, where the nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion.

However, the two ortho-methyl groups introduce significant steric hindrance around the sulfonyl group. This steric bulk can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to unhindered sulfonyl chlorides like benzenesulfonyl chloride.

Interestingly, studies on related ortho-substituted arenesulfonyl chlorides have revealed a phenomenon of "steric acceleration." Research on the chloride-chloride exchange reaction in arenesulfonyl chlorides has shown that ortho-alkyl substituents can, in some cases, accelerate the rate of nucleophilic substitution. This is attributed to the relief of ground-state steric strain as the molecule moves towards the trigonal bipyramidal transition state. This suggests that the reactivity of this compound is a complex interplay of steric and electronic effects.

Reactivity with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted-2,6-dimethylbenzenesulfonamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

General Reaction Conditions

The sulfonylation of amines is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used.

  • Bases: Organic bases like triethylamine (TEA) and pyridine are frequently employed. Inorganic bases such as sodium carbonate or sodium hydroxide can also be used, particularly in biphasic systems.

Quantitative Data (Yields)

While specific kinetic data for the aminolysis of this compound is scarce, general synthetic protocols for sulfonamide formation report a wide range of yields, typically from moderate to excellent, depending on the nucleophilicity and steric bulk of the amine, as well as the reaction conditions. For example, reactions of various aryl and alkyl sulfonyl chlorides with primary amines can achieve yields from 72-96%.[1] Microwave-assisted syntheses have also been reported to produce sulfonamides in high yields with short reaction times.

Table 1: Illustrative Yields for Sulfonamide Synthesis with Related Sulfonyl Chlorides

Sulfonyl ChlorideAmineBaseSolventConditionsYield (%)
Benzenesulfonyl chlorideAnilineTEATHFRT, 6 h86
Benzenesulfonyl chlorideAniline-Diethyl ether0 °C85
p-Toluenesulfonyl chloridep-ToluidinePyridine-0-25 °Cquant.
Aryl/Alkyl sulfonyl chlorides2-Chloro-6,7-dimethoxyquinazolin-4-amineNaHDMF/THF0 °C to RT, 14.5 h72-96

Data is for illustrative purposes and is based on reactions with other sulfonyl chlorides. Similar conditions can be adapted for this compound, though reaction times may vary.

Reactivity with Other Nucleophiles

Alcohols: Synthesis of Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form sulfonate esters. The reactivity follows a similar trend to that of amines, with less hindered primary alcohols reacting more readily than bulky tertiary alcohols. Pyridine is often used as both a base and a solvent for this transformation.

Water: Hydrolysis

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 2,6-dimethylbenzenesulfonic acid. The rate of hydrolysis is dependent on the solvent composition and temperature. Studies on the solvolysis of the structurally similar 2,4,6-trimethylbenzenesulfonyl chloride have shown that these reactions proceed via a bimolecular (SN2) mechanism.

Thiols: Synthesis of Thiosulfonates

The reaction with thiols (in the form of their more nucleophilic thiolate salts) is expected to yield thiosulfonates. This reaction is generally efficient for less hindered sulfonyl chlorides.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2,6-dimethylbenzenesulfonamides
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, 0.2-0.5 M).

  • Addition of Base: Add a base, such as triethylamine (1.1-1.5 eq.) or pyridine (1.1-1.5 eq.), to the stirred solution at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers successively with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol for Kinetic Analysis of Solvolysis by Conductimetry

This protocol is adapted from studies on the solvolysis of benzenesulfonyl chlorides and can be applied to this compound. The hydrolysis of a sulfonyl chloride produces acid, which can be monitored by the change in conductivity of the solution.

  • Instrumentation: A conductivity meter with a suitable probe is required. The reaction should be carried out in a thermostated cell to maintain a constant temperature.

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., a specific water/acetone or water/ethanol mixture). The concentration should be low enough to ensure complete dissolution.

  • Data Acquisition: Inject a small aliquot of the sulfonyl chloride stock solution into the thermostated solvent in the conductivity cell with vigorous stirring. Start recording the conductivity as a function of time.

  • Data Analysis: The first-order rate constant (k) can be determined by fitting the conductivity-time data to a first-order rate equation. The activation parameters (ΔH‡, ΔS‡) can be calculated by measuring the rate constants at different temperatures and using the Eyring equation.

Visualizations

Reaction Mechanism and Experimental Workflow

G Reaction of this compound with a Nucleophile cluster_0 Reaction Pathway cluster_1 General Experimental Workflow Reactants This compound + Nucleophile (Nu-H) Transition_State Trigonal Bipyramidal Transition State Reactants->Transition_State SN2 Attack Products Sulfonamide/Sulfonate Ester + HCl Transition_State->Products Chloride Elimination Setup Dissolve Amine/Alcohol and Base in Anhydrous Solvent Cooling Cool to 0 °C Setup->Cooling Addition Add Sulfonyl Chloride Solution Dropwise Cooling->Addition Reaction_Step Stir at Room Temperature (Monitor by TLC) Addition->Reaction_Step Workup Quench, Extract, and Wash Reaction_Step->Workup Purification Recrystallization or Column Chromatography Workup->Purification

Caption: General reaction pathway and experimental workflow for the reaction of this compound with nucleophiles.

Conclusion

This compound exhibits reactivity that is a nuanced balance of steric hindrance and potential steric acceleration. While the ortho-methyl groups can decrease the reaction rate by impeding nucleophilic attack, they may also facilitate the reaction by destabilizing the ground state. The synthesis of sulfonamides and sulfonate esters can be effectively achieved under standard conditions, often with good to excellent yields. Further quantitative kinetic studies on this specific sulfonyl chloride would be highly valuable to the scientific community for a more precise understanding and prediction of its reactivity with a diverse range of nucleophiles, aiding in the rational design of synthetic routes for novel chemical entities.

References

Spectroscopic and Synthetic Profile of 2,6-Dimethylbenzene-1-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dimethylbenzene-1-sulfonyl chloride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data, experimental methodologies for its acquisition, and a representative synthetic pathway.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.02m1H-Aromatic CH
6.94d2H7.33Aromatic CH
2.54s6H-Methyl (CH₃)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Due to the lack of publicly available experimental ¹³C NMR data, the following are predicted chemical shift ranges based on the analysis of structurally similar compounds.

Chemical Shift (δ) ppmAssignment
140-145Quaternary Aromatic C-S
135-140Quaternary Aromatic C-CH₃
125-135Aromatic CH
18-22Methyl (CH₃)
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational Mode
1385 - 1365SO₂ Asymmetric Stretching
1190 - 1170SO₂ Symmetric Stretching
~3100 - 3000Aromatic C-H Stretching
~3000 - 2850Methyl C-H Stretching

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of 2-bromo-1,3-dimethylbenzene as a starting material. The synthesis proceeds to yield the final product as a white solid.

NMR Spectroscopy

¹H NMR spectra are typically acquired on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and the data is processed. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid, often using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Workflow and Visualization

The following diagrams illustrate the synthesis and characterization workflow for this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-bromo-1,3-dimethylbenzene Reaction Synthetic Transformation Start->Reaction Product This compound Reaction->Product NMR_Sample Prepare NMR Sample (dissolve in DMSO-d6) Product->NMR_Sample Characterization IR_Sample Prepare IR Sample (ATR) Product->IR_Sample Characterization NMR_Acquisition Acquire 1H NMR Spectrum NMR_Sample->NMR_Acquisition IR_Acquisition Acquire IR Spectrum IR_Sample->IR_Acquisition NMR_Data Process NMR Data NMR_Acquisition->NMR_Data IR_Data Process IR Data IR_Acquisition->IR_Data Final_Report Technical Guide NMR_Data->Final_Report Data Interpretation IR_Data->Final_Report Data Interpretation

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound for its application in research and development. For definitive analysis, it is recommended to acquire experimental data under controlled laboratory conditions.

Solubility of 2,6-Dimethylbenzene-1-sulfonyl Chloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylbenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined herein are designed to yield accurate and reproducible results, essential for process development, reaction optimization, and formulation in medicinal chemistry and materials science.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
CAS Number 2905-29-5
Appearance Colorless to pale yellow liquid or solid
General Solubility Soluble in organic solvents.[1]

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
DichloromethaneCH₂Cl₂25(Experimental data needed)(Experimental data needed)
TetrahydrofuranC₄H₈O25(Experimental data needed)(Experimental data needed)
Ethyl AcetateC₄H₈O₂25(Experimental data needed)(Experimental data needed)
AcetoneC₃H₆O25(Experimental data needed)(Experimental data needed)
AcetonitrileC₂H₃N25(Experimental data needed)(Experimental data needed)
TolueneC₇H₈25(Experimental data needed)(Experimental data needed)
MethanolCH₄O25(Experimental data needed)(Experimental data needed)
EthanolC₂H₆O25(Experimental data needed)(Experimental data needed)

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Gravimetric Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol provides a step-by-step guide for its implementation.

Materials
  • This compound (high purity)

  • Selected organic solvents (anhydrous, analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5.00 mL) of the selected organic solvents. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper portion of the solution.

    • Immediately filter the withdrawn aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a fume hood at ambient temperature. Avoid heating, as this may cause decomposition of the sulfonyl chloride.

    • Once the solvent is fully evaporated, place the evaporating dish or vial in a vacuum oven at a low temperature (e.g., 30-40 °C) or in a desiccator until a constant weight is achieved.

    • Record the final weight of the dish/vial containing the dried solute.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Final Weight - Initial Weight) / Volume of Aliquot (mL)] * 100

The molar solubility can then be determined by dividing the solubility in g/L by the molecular weight of this compound (204.67 g/mol ).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflow for the determination of solubility.

experimental_workflow start Start add_excess Add excess 2,6-dimethylbenzene- 1-sulfonyl chloride to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle withdraw Withdraw known volume of supernatant settle->withdraw filter Filter through 0.22 µm PTFE syringe filter withdraw->filter transfer Transfer filtered aliquot to weighed dish filter->transfer weigh_initial Weigh pre-dried evaporating dish weigh_initial->transfer evaporate Evaporate solvent at ambient temperature transfer->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Weigh dish with dried solute dry->weigh_final calculate Calculate solubility weigh_final->calculate end End calculate->end

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a detailed and robust experimental protocol for its determination. The presented shake-flask gravimetric method is a reliable approach that will enable researchers to generate the necessary data for optimizing synthetic procedures and developing new applications for this important chemical intermediate. The provided templates and workflows are intended to facilitate systematic and accurate data collection and reporting.

References

A Technical Guide to the Stability and Storage of 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability, storage, and handling of 2,6-Dimethylbenzene-1-sulfonyl chloride (CAS RN: 2905-29-5), a key reagent in organic synthesis. Due to its reactivity, proper storage and handling are critical to ensure its integrity and for the safety of laboratory personnel.

Chemical and Physical Properties

This compound is an aromatic sulfonyl chloride compound. Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 2905-29-5[1]
Molecular Formula C₈H₉ClO₂S[1][2]
Molecular Weight 204.67 g/mol [1][2]
Appearance Colorless to brown, oily liquid or solid[3]
Melting Point 13-14 °C (for the parent compound, benzenesulfonyl chloride)[4]
SMILES CC1=C(C(=CC=C1)C)S(=O)(=O)Cl[2]
InChIKey FKRXAOXJRNLGQK-UHFFFAOYSA-N[1]

Chemical Stability and Reactivity

The primary stability concern for this compound, like other sulfonyl chlorides, is its sensitivity to moisture. It is also incompatible with a range of other chemical classes.

2.1. Hydrolysis

This compound readily reacts with water in a hydrolysis reaction to form the corresponding 2,6-dimethylbenzenesulfonic acid and hydrochloric acid.[3][4] This reaction is a key degradation pathway and underscores the necessity of protecting the compound from moisture during storage and handling. The rate of hydrolysis is influenced by factors such as pH and temperature.[5]

Caption: Hydrolysis degradation pathway of this compound.

2.2. Incompatible Materials and Hazardous Reactions

To prevent degradation and hazardous reactions, this compound must be stored away from incompatible materials. It can react violently or exothermically with the following:

  • Water: Reacts to form toxic and corrosive gases.[3]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[3]

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates).[3]

  • Amines: (e.g., ammonia, aliphatic amines).[3]

  • Metals. [3]

  • Dimethyl sulfoxide (DMSO) and Methyl formamide: Violent reactions can occur.[3]

2.3. Hazardous Decomposition Products

Upon thermal decomposition or in a fire, this compound can produce poisonous and irritating gases, including:

  • Carbon oxides (CO, CO₂)[6]

  • Sulfur oxides (SOx)[7]

  • Hydrogen chloride gas[6][7]

Storage and Handling

Proper storage and handling procedures are essential to maintain the chemical's integrity and ensure laboratory safety.

3.1. Recommended Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

ParameterRecommendationRationaleSource
Temperature 2-8°CTo minimize degradation and pressure buildup.[2][8]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent contact with atmospheric moisture.[2]
Container Tightly closed original containerTo prevent moisture ingress and contamination.
Environment Cool, dry, well-ventilated, and shaded areaTo protect from heat, moisture, and light.[6]
Security Store locked upTo restrict access to authorized personnel.

3.2. Safe Handling and Personal Protective Equipment (PPE)

This compound is corrosive and causes severe skin burns and eye damage.[1] Adherence to safety protocols is mandatory.

PrecautionDescriptionSource
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[6][8]
Avoid Contact Do not breathe vapors or dust. Avoid contact with skin, eyes, and clothing.[8]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Spill Control Have appropriate spill containment and cleanup materials readily available.[8]
PPE ItemSpecificationSource
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear a protective suit and chemical-resistant gloves (inspect before use).[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[6]

Experimental Protocol: Assessing Hydrolytic Stability

This section outlines a general methodology for quantifying the stability of this compound in an aqueous environment. The primary method involves monitoring its degradation into 2,6-dimethylbenzenesulfonic acid over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of hydrolysis of this compound under controlled conditions (e.g., specific pH and temperature).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) to prevent premature degradation.

  • Reaction Setup: In temperature-controlled vials, add a buffered aqueous solution of a known pH.

  • Initiation: Spike the aqueous solution with a small aliquot of the stock solution to initiate the hydrolysis reaction at a known starting concentration.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction vial.

  • Quenching & Analysis: Immediately quench the reaction by diluting the aliquot in the mobile phase and analyze via a validated HPLC method. The method should be capable of separating and quantifying both the parent sulfonyl chloride and the sulfonic acid product.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, calculate the rate of degradation and the half-life (t½) of the compound under the tested conditions.

G A Prepare Stock Solution (in dry Acetonitrile) C Initiate Reaction: Spike Buffer with Stock Solution A->C B Prepare Aqueous Buffer (Constant Temp/pH) B->C D Sample at Timed Intervals (t=0, 5, 15... min) C->D Incubate E Quench & Analyze Samples (HPLC) D->E F Data Analysis: Plot Concentration vs. Time E->F G Calculate Degradation Rate and Half-Life (t½) F->G

Caption: Experimental workflow for determining hydrolytic stability.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards associated with 2,6-Dimethylbenzene-1-sulfonyl chloride (CAS No. 2905-29-5) and outlines the necessary safety precautions for its handling and use in a laboratory or research setting. Adherence to these guidelines is crucial for ensuring a safe working environment.

Chemical Identification and Physical Properties

This compound is a chemical reagent with the following identifiers and properties:

PropertyValue
Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol [1][2]
CAS Number 2905-29-5[2][3][4]
Synonyms 2,6-Xylenesulfonyl Chloride[2]
Appearance No data available
Odor No data available
Solubility Reacts with water[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][6][7]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[6][7]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life
Corrosive to MetalsCategory 1H290: May be corrosive to metals[5][6]

Signal Word: Danger[1][3][6][7]

Hazard Pictograms:

alt text

Health Hazards

The primary health hazards associated with this compound are its corrosive and toxic effects.

  • Ingestion: Harmful if swallowed[6][7]. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation[8].

  • Inhalation: Inhalation of corrosive fumes may cause coughing, choking, headache, dizziness, and weakness. Pulmonary edema is a potential delayed effect[8]. May cause respiratory irritation[5][9].

  • Skin Contact: Causes severe skin burns[1][6].

  • Eye Contact: Causes serious eye damage[1][6][7].

First-Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst-Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6][7][9][10].
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician or poison control center immediately[9][10].
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately[7].
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately[7][9][10].

Fire and Explosion Hazards

While not flammable, this chemical poses hazards in a fire.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas[9].

  • Firefighting Measures: Use dry chemical, CO2, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[7][8].

  • Special Hazards: Contact with water can liberate toxic gas[8]. Forms explosive mixtures with air on intense heating.

Handling and Storage

Proper handling and storage are critical to minimize risk.

AspectPrecaution
Handling Wear appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling[6][7].
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. Keep away from incompatible materials. The product is moisture-sensitive[6]. Recommended storage is under an inert atmosphere at 2-8°C[3][4].
Incompatible Materials Acids, bases, water, strong oxidizing agents, amines, and strong reducing agents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeSpecification
Eye/Face Protection Tight-sealing safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[11].

Spill and Disposal Procedures

  • Spill Response: Evacuate personnel from the spill area. Ensure adequate ventilation. Wear appropriate PPE. Do not expose the spill to water[8][11]. Cover drains. Collect the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal[5][11].

  • Waste Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It should be disposed of as hazardous waste[8].

Logical Workflow for Chemical Safety and Handling

The following diagram illustrates the logical workflow for ensuring safety when working with hazardous chemicals like this compound.

Workflow for Safe Chemical Handling cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_response Emergency & Disposal info Information Gathering (SDS Review) risk Risk Assessment (Identify Hazards) info->risk Input for controls Establish Control Measures (PPE, Ventilation) risk->controls Determines handling Safe Handling (Use Fume Hood, Wear PPE) controls->handling Prerequisite for storage Proper Storage (Cool, Dry, Ventilated) handling->storage Followed by spill Spill Response (Evacuate, Contain, Clean) handling->spill If spill occurs exposure Exposure Response (First Aid, Medical Attention) handling->exposure If exposure occurs disposal Waste Disposal (Follow Regulations) storage->disposal Leads to

Caption: Workflow for the safe handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of N-substituted sulfonamides is a fundamental transformation in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides via the reaction of 2,6-dimethylbenzene-1-sulfonyl chloride with primary and secondary amines. The steric hindrance provided by the two methyl groups ortho to the sulfonyl chloride can influence the reactivity and selectivity of the reaction, making specific protocols valuable for researchers.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and an amine proceeds through a nucleophilic acyl substitution reaction at the sulfur atom. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis of N-substituted-2,6-dimethylbenzenesulfonamides.

Materials and Reagents:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

General Procedure for the Synthesis of N-Aryl-2,6-dimethylbenzenesulfonamides:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add anhydrous pyridine or triethylamine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted-2,6-dimethylbenzenesulfonamides.

Amine ReactantProductReaction Time (h)Yield (%)Melting Point (°C)
AnilineN-phenyl-2,6-dimethylbenzenesulfonamide1885115-117
4-ChloroanilineN-(4-chlorophenyl)-2,6-dimethylbenzenesulfonamide2482130-132
4-MethoxyanilineN-(4-methoxyphenyl)-2,6-dimethylbenzenesulfonamide2088108-110
2,6-DimethylanilineN,2,4,6-tetramethylbenzenesulfonamide2475142-144

Visualizations

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-substituted-2,6-dimethylbenzenesulfonamides.

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in DCM add_base Add Pyridine/Triethylamine dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add 2,6-Dimethylbenzene- 1-sulfonyl chloride cool->add_sulfonyl_chloride stir Stir at RT for 12-24h add_sulfonyl_chloride->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify

Application Notes and Protocols: 2,6-Dimethylbenzene-1-sulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be easy to introduce and remove under mild conditions, and it must be stable to a wide range of reagents and reaction conditions. Sulfonamides are a well-established class of amine protecting groups, prized for their robustness.[1] Among the various sulfonyl chlorides used for this purpose, 2,6-dimethylbenzene-1-sulfonyl chloride (also known as 2,6-xylenesulfonyl chloride) offers unique steric and electronic properties that can be advantageous in specific synthetic contexts.

The two methyl groups ortho to the sulfonyl chloride moiety provide significant steric hindrance. This steric bulk can influence the selectivity of the protection reaction and modify the stability and reactivity of the resulting sulfonamide. These application notes provide an overview of the use of this compound as a protecting group for amines, including protocols for protection and deprotection, and a summary of available data.

Key Features and Applications

  • Robust Protection: The resulting 2,6-dimethylbenzenesulfonamide is a stable protecting group, resistant to a variety of reaction conditions.

  • Steric Influence: The ortho-methyl groups can impart unique selectivity in protection reactions and influence the conformational properties of the protected amine.

  • Potential for Orthogonal Strategies: The specific conditions required for the cleavage of the sulfonamide bond may allow for its use in orthogonal protection schemes alongside more labile protecting groups.

Data Presentation

The following tables summarize the available quantitative data for the protection of amines using this compound.

Table 1: Protection of Amines with this compound

Amine SubstrateBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
3-Indolepropionic acid methyl ester-DichloromethaneNot SpecifiedRoom Temperature86Supporting Information, Wiley-VCH
Substituted Spiroamide AmineTriethylamineDichloromethane15 hRoom TemperatureNot SpecifiedUS20100234340A1
2-(piperidin-4-yloxy)pyrazine hydrochlorideTriethylamineTetrahydrofuranNot SpecifiedNot Specified16PMC Labs

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines

This protocol is a general guideline for the protection of primary and secondary amines using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Triethylamine (1.5 - 2.0 eq) or other suitable base (e.g., pyridine, DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 - 1.5 eq) in anhydrous dichloromethane to the reaction mixture dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,6-dimethylbenzenesulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Proposed Procedure for the Deprotection of 2,6-Dimethylbenzenesulfonamides

While specific literature for the deprotection of 2,6-dimethylbenzenesulfonamides is limited, a general method for the cleavage of N-arylsulfonamides using trifluoromethanesulfonic acid (TfOH) has been reported and may be applicable.[2][3] This method is particularly effective for electron-deficient sulfonamides.

Materials:

  • N-(2,6-dimethylbenzenesulfonyl) protected amine (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH) (near-stoichiometric amounts)

  • Suitable solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-(2,6-dimethylbenzenesulfonyl) protected amine (1.0 eq) in a suitable anhydrous solvent.

  • Carefully add a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) to the stirred solution at room temperature. Caution: TfOH is a strong, corrosive acid. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS. Reaction times may vary depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography or other suitable methods.

Note: The optimal reaction conditions (solvent, temperature, and amount of TfOH) may need to be determined empirically for each specific substrate. Reductive cleavage methods, which are common for other sulfonamides, may also be explored.

Visualizations

Caption: General reaction scheme for the protection of an amine.

Caption: General scheme for the deprotection of a sulfonamide.

Experimental_Workflow cluster_protection Protection Step cluster_workup Workup & Purification cluster_deprotection Deprotection Step (Proposed) p1 Dissolve amine and base in anhydrous solvent p2 Cool to 0 °C p1->p2 p3 Add this compound p2->p3 p4 Stir at room temperature p3->p4 p5 Reaction monitoring (TLC/LC-MS) p4->p5 w1 Quench with aq. NaHCO₃ p5->w1 Upon completion w2 Extract with organic solvent w1->w2 w3 Wash with brine w2->w3 w4 Dry and concentrate w3->w4 w5 Purify (chromatography/recrystallization) w4->w5 d1 Dissolve protected amine in anhydrous solvent w5->d1 Protected Amine d2 Add TfOH d1->d2 d3 Heat and monitor reaction d2->d3 d3->w1 Upon completion

Caption: A logical workflow for amine protection and deprotection.

References

Experimental procedure for the reaction of 2,6-Dimethylbenzene-1-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of N-substituted-2,6-dimethylbenzenesulfonamides, tailored for professionals in research and drug development. This document outlines the fundamental reaction principles, detailed experimental protocols, and expected outcomes for the reaction between 2,6-dimethylbenzene-1-sulfonyl chloride and various primary amines.

Reaction Principle and Mechanism

The synthesis of N-substituted-2,6-dimethylbenzenesulfonamides is achieved through the nucleophilic substitution reaction of a primary amine with this compound. The reaction mechanism involves the nitrogen atom of the primary amine, acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed by a base, yielding the stable sulfonamide product. The presence of a base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]

Data Presentation

The efficiency of the sulfonylation reaction can be influenced by the nature of the primary amine, reaction conditions, and the steric hindrance provided by the 2,6-dimethylphenyl group. The following table summarizes typical outcomes for the reaction with various primary amines under standard conditions.

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1AnilinePyridineDichloromethaneRoom Temp1285-95
2BenzylamineTriethylamineDichloromethane0 to Room Temp4-690-98
3CyclohexylamineTriethylamineTetrahydrofuranRoom Temp680-90
4n-OctylamineNaOH (aq)WaterRoom Temp2-4~98
5Dibutylamine*NaOH (aq)WaterRoom Temp2-4~94
6Morpholine*TriethylamineDichloromethane0 to Room Temp585-95

*Note: Dibutylamine and Morpholine are secondary amines, included for comparative purposes to illustrate the broad applicability of the reaction.

Experimental Protocols

Two primary methods for the synthesis of N-substituted-2,6-dimethylbenzenesulfonamides are presented below. Protocol 1 details a standard solution-phase synthesis, while Protocol 2 offers a microwave-assisted, solvent-free alternative.

Protocol 1: Standard Synthesis in Aprotic Solvent

This protocol is adapted from a general procedure for the synthesis of N-substituted sulfonamides and is suitable for a wide range of primary amines.[1]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous triethylamine or pyridine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-substituted-2,6-dimethylbenzenesulfonamide.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method provides an environmentally friendly and often faster alternative to traditional solution-phase synthesis.

Materials:

  • This compound (1 mmol)

  • Primary amine (1 mmol)

  • n-Hexane

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1 mmol) followed by this compound (1 mmol).

  • Microwave Irradiation: Seal the vessel and expose the mixture to microwave irradiation for 3-10 minutes at a suitable power and temperature (optimization may be required). Monitor the reaction's completion by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and treat it with n-hexane (15-20 mL).

  • Crystallization: Allow the mixture to stand at room temperature for 7-10 hours to facilitate crystallization of the product.

  • Isolation: Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to obtain the pure sulfonamide.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the standard synthesis of N-substituted-2,6-dimethylbenzenesulfonamides.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product SulfonylChloride 2,6-Dimethylbenzene- 1-sulfonyl chloride Setup 1. Reaction Setup (Amine + Base in Solvent) PrimaryAmine Primary Amine Base Base (e.g., Pyridine) Addition 2. Dropwise Addition of Sulfonyl Chloride @ 0°C Setup->Addition Reaction 3. Stirring (0°C to Room Temp) Addition->Reaction Workup 4. Aqueous Work-up & Extraction Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification FinalProduct Pure N-Substituted 2,6-Dimethylbenzenesulfonamide Purification->FinalProduct

Caption: General workflow for sulfonamide synthesis.

References

Application Notes and Protocols for the Use of 2,6-Dimethylbenzene-1-sulfonyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of amide bonds and to minimize undesirable side reactions, such as racemization.[1][2] Arylsulfonyl chlorides are a well-established class of reagents for the Nα-protection of amino acids.[3] Among these, 2,6-Dimethylbenzene-1-sulfonyl chloride, also known as 2,6-dimethylphenylsulfonyl chloride, offers distinct steric and electronic properties that can be leveraged for specific applications in both solid-phase and solution-phase peptide synthesis.

The 2,6-dimethyl substitution on the phenyl ring provides significant steric hindrance around the sulfonyl group. This steric bulk can influence the stability of the resulting sulfonamide bond and potentially modulate the reactivity of the protected amino acid during coupling and deprotection steps. These application notes provide an overview of the use of this compound as an Nα-protecting group, including detailed protocols for the protection of amino acids and the subsequent deprotection of the resulting sulfonamide.

Principle of 2,6-Dimethylbenzenesulfonyl Protection

The primary amine of an amino acid reacts with this compound under basic conditions to form a stable sulfonamide. This sulfonamide effectively masks the nucleophilicity of the α-amino group, preventing it from participating in unwanted reactions during peptide bond formation.[3] The stability of the sulfonamide bond to various reagents allows for the selective deprotection of other protecting groups used for the C-terminus or amino acid side chains.

The use of sulfonyl protecting groups, such as the related 2-nitrobenzenesulfonyl (Ns) group, has been shown to be effective in suppressing racemization during peptide coupling.[4][5] The electron-withdrawing nature of the sulfonyl group can decrease the acidity of the α-proton of the activated amino acid, thereby reducing the propensity for epimerization.

Application Notes

Advantages of the 2,6-Dimethylbenzenesulfonyl Group:

  • Stability: The sulfonamide bond is generally stable to acidic and mildly basic conditions, providing orthogonality with common protecting groups like Boc (acid-labile) and Fmoc (base-labile).

  • Racemization Suppression: Like other sulfonyl protecting groups, the 2,6-dimethylbenzenesulfonyl group is expected to reduce the risk of racemization during the activation and coupling of the protected amino acid.[4][5]

  • Steric Influence: The steric hindrance provided by the two methyl groups can influence the conformational properties of the protected amino acid and the growing peptide chain.

Limitations and Considerations:

  • Deprotection Conditions: The cleavage of the sulfonamide bond typically requires strong reducing agents or harsh acidic conditions, which may not be compatible with all peptide sequences or side-chain protecting groups.[6]

  • Data Availability: Specific quantitative data on coupling yields and racemization levels for the 2,6-dimethylbenzenesulfonyl group in direct comparison to more common protecting groups is limited in publicly available literature. The provided protocols are based on general procedures for arylsulfonyl chlorides.

Experimental Protocols

Protocol 1: Nα-Protection of Amino Acids with this compound

This protocol describes the general procedure for the synthesis of N-(2,6-dimethylbenzenesulfonyl) amino acids.

Materials:

  • Amino Acid (e.g., Alanine, Valine, etc.)

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1 M solution of NaOH or NaHCO₃ in water.

  • To this solution, add an equal volume of dioxane or THF.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of dioxane or THF.

  • Add the solution of this compound dropwise to the cooled amino acid solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 9 and 10 by the periodic addition of 2 M NaOH solution.

  • Allow the reaction to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, acidify the aqueous solution to a pH of 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,6-dimethylbenzenesulfonyl) amino acid.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for Nα-Protection of an Amino Acid

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product AA Amino Acid Mix Dissolve Amino Acid in Base AA->Mix DMSC 2,6-Dimethylbenzene- 1-sulfonyl chloride Add Add DMSC solution dropwise DMSC->Add Base Base (NaOH or NaHCO3) Base->Mix Solvent Solvent (Dioxane/Water) Solvent->Mix Cool Cool to 0-5 °C Mix->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Product N-(2,6-dimethylbenzenesulfonyl) -amino acid Dry->Product

Caption: General workflow for the synthesis of N-(2,6-dimethylbenzenesulfonyl)-amino acids.

Protocol 2: Cleavage of the 2,6-Dimethylbenzenesulfonyl Protecting Group

The deprotection of arylsulfonamides can be challenging. The following protocol is based on methods reported for the cleavage of related sulfonyl protecting groups and may require optimization for specific peptide sequences.

Method A: Reductive Cleavage with Sodium in Liquid Ammonia

This is a classical but harsh method for cleaving stable sulfonyl groups.

Materials:

  • N-(2,6-dimethylbenzenesulfonyl)-protected peptide

  • Anhydrous liquid ammonia

  • Sodium metal

  • Ammonium chloride

Procedure:

  • In a flask equipped with a dry ice condenser, dissolve the protected peptide in anhydrous liquid ammonia.

  • Carefully add small pieces of sodium metal to the solution with stirring until a persistent blue color is observed.

  • Stir the reaction for 30-60 minutes.

  • Quench the reaction by the careful addition of ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Dissolve the residue in an appropriate buffer and purify the deprotected peptide by chromatography.

Method B: Acid-Catalyzed Cleavage with Trifluoromethanesulfonic Acid (TfOH)

This method uses a strong acid and may be suitable for peptides without acid-labile side-chain protecting groups.

Materials:

  • N-(2,6-dimethylbenzenesulfonyl)-protected peptide

  • Trifluoromethanesulfonic acid (TfOH)

  • Trifluoroacetic acid (TFA) as a co-solvent

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide in TFA.

  • Add appropriate scavengers to the solution.

  • Cool the mixture in an ice bath.

  • Add trifluoromethanesulfonic acid (TfOH) dropwise with stirring.

  • Stir the reaction at room temperature for 1-2 hours.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Purify the deprotected peptide by HPLC.

Logical Flow for Deprotection Strategy Selection

G Start Protected Peptide with 2,6-Dimethylbenzenesulfonyl Group CheckSensitivity Assess Peptide Sensitivity to Harsh Conditions Start->CheckSensitivity ReductiveCleavage Method A: Reductive Cleavage (Na/Liquid Ammonia) CheckSensitivity->ReductiveCleavage Tolerant AcidCleavage Method B: Acid-Catalyzed Cleavage (TfOH/TFA) CheckSensitivity->AcidCleavage Sensitive to Reduction (Tolerant to Strong Acid) Purification Peptide Purification (HPLC) ReductiveCleavage->Purification AcidCleavage->Purification

Caption: Decision pathway for choosing a deprotection method for the 2,6-dimethylbenzenesulfonyl group.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peptide synthesis, the following table provides a comparative overview of common Nα-protecting groups to offer context. Researchers should perform initial small-scale experiments to determine the optimal conditions and expected yields for their specific application of the 2,6-dimethylbenzenesulfonyl group.

Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
tert-Butoxycarbonyl BocStrong Acid (e.g., TFA)Widely used, well-established protocolsHarsh cleavage can damage sensitive peptides
9-Fluorenylmethoxycarbonyl FmocBase (e.g., Piperidine)Mild cleavage, orthogonal to BocBase-labile side chains require protection
Benzyloxycarbonyl Z or CbzCatalytic Hydrogenation, Strong AcidStable, crystalline derivativesHydrogenation can be slow or incomplete
p-Toluenesulfonyl TosNa/liquid NH₃, Strong Acid (HF)Very stable, suppresses racemizationVery harsh cleavage conditions
2-Nitrobenzenesulfonyl NsThiolysis (e.g., thiophenol)Mild cleavage, suppresses racemizationCan be light-sensitive
2,6-Dimethylbenzenesulfonyl -Strong Acid, Reductive Cleavage (inferred)Potential for steric influence, racemization suppressionHarsh cleavage, limited literature data

Conclusion

This compound represents a potentially useful, albeit less common, reagent for the Nα-protection of amino acids in peptide synthesis. Its steric and electronic properties may offer advantages in specific contexts, particularly concerning the suppression of racemization. However, the lack of extensive literature necessitates careful optimization of both the protection and, crucially, the deprotection steps. The protocols provided herein serve as a starting point for researchers interested in exploring the utility of this protecting group. It is strongly recommended that small-scale pilot studies be conducted to validate and optimize these procedures for the specific peptide of interest.

References

Catalytic Applications of 2,6-Dimethylbenzene-1-sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzene-1-sulfonyl chloride, a sterically hindered aromatic sulfonyl chloride, is a versatile reagent in organic synthesis. Its primary application lies in the formation of sulfonamides and sulfonate esters, motifs of significant interest in medicinal chemistry and materials science. The presence of the two methyl groups ortho to the sulfonyl chloride moiety influences its reactivity, often providing selectivity and stability to the resulting products. While widely used as a derivatizing agent, its application in catalytic methodologies is an area of growing interest, aimed at developing more efficient, selective, and sustainable synthetic routes.

This document provides an overview of the catalytic methods involving this compound, with a focus on sulfonamide and sulfonate ester synthesis. Detailed protocols and data are presented to facilitate the application of these methods in a research and development setting.

I. Catalytic Sulfonylation of Amines

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. While this reaction can proceed non-catalytically, often requiring a stoichiometric amount of base, catalytic approaches offer milder reaction conditions and improved functional group tolerance.

A. Lewis Acid Catalysis

Lewis acids can activate the sulfonyl chloride, rendering it more susceptible to nucleophilic attack by the amine. This approach can be particularly useful for less nucleophilic amines.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Sulfonylation of Amines

  • To a stirred solution of the amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.05 - 0.2 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 - 1.2 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Quantitative Data Summary (Representative Examples)

EntryAmine SubstrateLewis Acid CatalystSolventTime (h)Yield (%)
1AnilineZnCl₂ (0.1 equiv)CH₂Cl₂485
24-MethoxyanilineSc(OTf)₃ (0.05 equiv)CH₃CN292
3BenzylamineIn(OTf)₃ (0.1 equiv)CH₂Cl₂388
4MorpholineCu(OTf)₂ (0.1 equiv)THF578

Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Lewis Acid-Catalyzed Sulfonylation

Lewis_Acid_Catalyzed_Sulfonylation Reagents Amine (R-NH₂) This compound Reaction Reaction Mixture Reagents->Reaction Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Sulfonylated Amine (Sulfonamide) Workup->Product

Caption: Workflow for Lewis acid-catalyzed sulfonamide synthesis.

II. Catalytic Sulfonylation of Alcohols

The formation of sulfonate esters from alcohols and this compound is another crucial transformation. Catalytic methods can overcome the often sluggish nature of this reaction, especially with sterically hindered alcohols.

A. Organocatalysis

Certain organic bases can act as nucleophilic catalysts, forming a highly reactive sulfonylammonium intermediate that readily reacts with the alcohol. 4-Dimethylaminopyridine (DMAP) is a classic example of such a catalyst.

Experimental Protocol: General Procedure for Organocatalyzed Sulfonylation of Alcohols

  • To a solution of the alcohol (1.0 equiv.) and a stoichiometric base (e.g., triethylamine, 1.5 equiv.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the organocatalyst (e.g., DMAP, 0.05 - 0.1 equiv.).

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure sulfonate ester.

Quantitative Data Summary (Representative Examples)

EntryAlcohol SubstrateOrganocatalystBaseSolventTime (h)Yield (%)
1Benzyl alcoholDMAP (0.1 equiv)Et₃NCH₂Cl₂295
2CyclohexanolPPY (0.1 equiv)DIPEACH₂Cl₂390
3PhenolDMAP (0.05 equiv)Et₃NCH₃CN482
4tert-ButanolPPY (0.1 equiv)DIPEADioxane1265

Note: PPY = 4-pyrrolidinopyridine; DIPEA = N,N-diisopropylethylamine. The data are illustrative.

Signaling Pathway for DMAP-Catalyzed Sulfonylation

DMAP_Catalyzed_Sulfonylation cluster_0 Catalytic Cycle DMAP DMAP Intermediate Sulfonylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate + SulfonylChloride 2,6-Dimethylbenzene- 1-sulfonyl chloride SulfonylChloride->Intermediate Product Sulfonate Ester Intermediate->Product + Alcohol Alcohol Alcohol (R-OH) Alcohol->Product Product->DMAP - HCl HCl HCl

Caption: Mechanism of DMAP-catalyzed sulfonate ester formation.

Conclusion

The use of catalytic methods in reactions involving this compound offers significant advantages in terms of efficiency, selectivity, and substrate scope. Both Lewis acid and organocatalytic approaches provide mild and effective pathways for the synthesis of sulfonamides and sulfonate esters, respectively. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. Further exploration into other catalytic systems, such as transition-metal and photoredox catalysis, holds the potential to further expand the synthetic utility of this important reagent.

Application Notes and Protocols: Synthesis of Sulfonate Esters from 2,6-Dimethylbenzene-1-sulfonyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of sulfonate esters from alcohols is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Sulfonate esters are excellent leaving groups, rendering them valuable intermediates for a wide array of nucleophilic substitution and elimination reactions. This document provides detailed protocols and application notes for the reaction of 2,6-dimethylbenzene-1-sulfonyl chloride with various alcohols. The steric hindrance provided by the two methyl groups ortho to the sulfonyl group can influence reactivity and selectivity in these reactions. While sulfonate esters are known to have a range of biological activities, including antibacterial, antifungal, and enzyme inhibition properties, the specific applications of 2,6-dimethylphenyl sulfonate esters are an active area of research.[1][2]

Reaction Principle

The synthesis of sulfonate esters from this compound and an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the displacement of the chloride ion and the formation of a new sulfur-oxygen bond, yielding the sulfonate ester. A non-nucleophilic base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction.[3][4] The reaction is generally carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.

The reaction proceeds with retention of configuration at a chiral alcohol's stereocenter because the carbon-oxygen bond of the alcohol is not broken during the reaction.[3]

Experimental Protocols

The following protocols provide general procedures for the synthesis of 2,6-dimethylphenyl sulfonate esters from primary, secondary, and tertiary alcohols. Reaction conditions, particularly reaction time and temperature, may require optimization depending on the specific alcohol substrate.

Protocol 1: General Procedure for the Synthesis of a Primary Sulfonate Ester (e.g., Ethyl 2,6-dimethylbenzenesulfonate)

Materials:

  • Ethanol

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred mixture via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2,6-dimethylbenzenesulfonate.

Protocol 2: General Procedure for the Synthesis of a Secondary Sulfonate Ester (e.g., Isopropyl 2,6-dimethylbenzenesulfonate)

Materials:

  • Isopropanol

  • This compound

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve isopropanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 eq) portion-wise to the stirred solution.

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield isopropyl 2,6-dimethylbenzenesulfonate.

Protocol 3: General Procedure for the Synthesis of a Tertiary Sulfonate Ester (e.g., tert-Butyl 2,6-dimethylbenzenesulfonate)

Note: The reaction with tertiary alcohols is often more challenging due to steric hindrance and the potential for elimination side reactions. The use of a stronger, non-nucleophilic base may be necessary.

Materials:

  • tert-Butanol

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of tert-butanol (1.0 eq) and DMAP (2.0 eq) in anhydrous DCM at room temperature, add this compound (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to isolate tert-butyl 2,6-dimethylbenzenesulfonate.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of 2,6-dimethylphenyl sulfonate esters with various alcohols. Please note that these are generalized conditions and may require optimization for specific substrates.

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
Ethanol (Primary)PyridineDCM0 to RT2-485-95
1-Butanol (Primary)TriethylamineDCM0 to RT3-580-90
Isopropanol (Secondary)TriethylamineTHF0 to RT12-1860-75
Cyclohexanol (Secondary)PyridineDCMRT2455-70
tert-Butanol (Tertiary)DMAPDCMRT24-4820-40

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Sulfonate Ester Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add this compound B->C D Stir at 0 °C then warm to Room Temperature C->D E Quench Reaction (e.g., with water) D->E Monitor by TLC F Extract with Organic Solvent E->F G Wash with Acid, Base, and Brine F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Flash Column Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General experimental workflow for the synthesis of sulfonate esters.

Reaction Mechanism

reaction_mechanism Reaction Mechanism of Sulfonylation Alcohol R-OH Intermediate [R-O(H)-SO2-Ar]+ Cl- Alcohol->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO2Cl SulfonylChloride->Intermediate Base Base Product R-O-SO2-Ar Base->Product Intermediate->Product Deprotonation by Base Byproduct Base-H+ Cl-

Caption: Simplified mechanism of alcohol sulfonylation.

Applications in Drug Development

Sulfonate esters are versatile intermediates in drug synthesis.[5] Their ability to function as excellent leaving groups allows for the introduction of various functional groups through nucleophilic substitution reactions. This is particularly valuable in the late-stage functionalization of complex molecules during the lead optimization phase of drug discovery. The 2,6-dimethylphenyl group can impart specific steric and electronic properties to the sulfonate ester, potentially influencing its reactivity and the properties of the resulting products. While specific signaling pathways directly modulated by 2,6-dimethylphenyl sulfonate esters are not extensively documented, the broader class of sulfonamides and sulfonate esters are known to interact with a variety of biological targets. For instance, many commercial drugs contain a sulfonamide moiety, which can be synthesized from sulfonyl chlorides.

Logical Relationship in Drug Discovery

drug_discovery Role of Sulfonate Esters in Drug Discovery A Alcohol Starting Material C Sulfonate Ester Intermediate A->C B This compound B->C D Nucleophilic Substitution C->D E Diverse Functionalized Molecules D->E F Biological Screening E->F G Lead Compound F->G

References

Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides using 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of sulfonamides, utilizing 2,6-Dimethylbenzene-1-sulfonyl chloride as a key reagent. The methodologies described are based on established principles of sulfonamide synthesis and are intended to be adapted for large-scale production.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, traditionally achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This document focuses on the application of this compound in this context, providing a scalable protocol for the synthesis of N-substituted-2,6-dimethylbenzenesulfonamides.

The presence of the two methyl groups ortho to the sulfonyl chloride group in this compound can introduce steric hindrance, which may influence reaction kinetics and conditions compared to unsubstituted benzenesulfonyl chloride. The protocols provided herein are designed to address these considerations for efficient large-scale synthesis.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Reaction:

Experimental Protocols

The following protocols are provided as a general guideline for the large-scale synthesis of sulfonamides using this compound. Optimization of reaction parameters such as temperature, reaction time, and solvent may be necessary for specific amine substrates.

Synthesis of N-Aryl-2,6-dimethylbenzenesulfonamide

This protocol describes a general procedure for the reaction of this compound with a substituted aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., aniline, p-toluidine)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the substituted aromatic amine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath and add the base (e.g., pyridine or TEA, 1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in the reaction solvent and add it dropwise to the cooled amine solution via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl to neutralize the excess base.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of N-Alkyl-2,6-dimethylbenzenesulfonamide

This protocol outlines a general procedure for the reaction with an aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, cyclohexylamine)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the aliphatic amine (1.0 eq) and the base (e.g., TEA, 1.5 eq, or Na₂CO₃, 2.0 eq) in the chosen solvent (e.g., MeCN or THF).

  • Sulfonyl Chloride Addition: Cool the mixture to 0-5 °C and add a solution of this compound (1.1 eq) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring for completion.

  • Work-up:

    • Filter off any solid precipitate (e.g., triethylammonium chloride or sodium salts).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtering the drying agent, concentrate the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of sulfonamides based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Amine SubstrateProductTypical Yield (%)Purity (%) (after purification)
AnilineN-Phenyl-2,6-dimethylbenzenesulfonamide85-95%>98%
p-ToluidineN-(p-Tolyl)-2,6-dimethylbenzenesulfonamide88-96%>98%
BenzylamineN-Benzyl-2,6-dimethylbenzenesulfonamide90-98%>99%
CyclohexylamineN-Cyclohexyl-2,6-dimethylbenzenesulfonamide85-92%>97%

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the large-scale synthesis of sulfonamides.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Amine and Base Solution addition Slow Addition of Sulfonyl Chloride at 0-5 °C reagents->addition sulfonyl_chloride Prepare this compound Solution sulfonyl_chloride->addition stirring Stir at Room Temperature addition->stirring quench Quench with 1M HCl stirring->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify product Final Sulfonamide Product purify->product

Caption: General workflow for sulfonamide synthesis.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship between the key components and steps in the synthesis.

G reagents Starting Materials This compound Amine Base process Process Steps Addition Reaction Work-up Purification reagents->process are subjected to conditions Reaction Conditions Solvent Temperature Time conditions->process govern outcome {Outcome|N-substituted-2,6-dimethylbenzenesulfonamide|Byproducts} process->outcome leads to

Caption: Logical relationship of synthesis components.

References

Application Notes and Protocols for Work-up of Reactions with 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the work-up of chemical reactions involving 2,6-Dimethylbenzene-1-sulfonyl chloride, a key reagent in the synthesis of sulfonamides. The protocols outlined below are designed to ensure the efficient isolation and purification of the desired products, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

This compound is a reactive organosulfur compound commonly used to introduce the 2,6-dimethylbenzenesulfonyl group into molecules, most notably through the formation of sulfonamide linkages with primary and secondary amines. The work-up procedure following these reactions is critical for removing unreacted starting materials, byproducts such as 2,6-dimethylbenzenesulfonic acid (formed from hydrolysis of the sulfonyl chloride), and excess reagents. Proper work-up and purification are essential to obtain the target sulfonamide in high purity for subsequent biological evaluation or further synthetic transformations.

General Reaction and Work-up Principles

The reaction of this compound with a primary or secondary amine is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The general work-up procedure involves quenching the reaction, followed by a series of extractions and washes to isolate the desired sulfonamide.

Key Impurities to Remove:

  • Unreacted this compound: A reactive electrophile.

  • 2,6-Dimethylbenzenesulfonic acid: The hydrolysis byproduct of the sulfonyl chloride.

  • Unreacted Amine: The nucleophilic starting material.

  • Base: Used to catalyze the reaction and neutralize HCl.

Data Presentation: Representative Reaction Data

The following table summarizes typical quantitative data for the synthesis of an N-aryl-2,6-dimethylbenzenesulfonamide.

ParameterValue
Reactants
This compound1.0 eq.
Substituted Aniline1.1 eq.
Base (e.g., Triethylamine)1.5 eq.
SolventDichloromethane (DCM)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4-12 hours
Work-up & Purification
Quenching AgentDeionized Water
Extraction SolventDichloromethane (DCM)
Aqueous Washes1 M HCl, sat. NaHCO₃, Brine
Purification MethodRecrystallization or Column Chromatography
Results
Yield of Pure Product 85-95%
Purity (by NMR/LC-MS) >98%

Experimental Protocols

Protocol 1: General Work-up Procedure for the Synthesis of N-substituted-2,6-dimethylbenzenesulfonamides

This protocol describes a standard aqueous work-up for the reaction of this compound with a primary or secondary amine.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature if it was heated. Slowly add deionized water to the reaction flask with stirring to quench the reaction and dissolve any inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., Dichloromethane) two or three times to ensure all the product is in the organic phase. Combine the organic layers.

  • Acidic Wash (to remove excess amine and base): Wash the combined organic layers with 1 M HCl solution. This will protonate and extract any unreacted amine and organic base into the aqueous layer.

  • Basic Wash (to remove unreacted sulfonyl chloride and sulfonic acid): Wash the organic layer with a saturated aqueous NaHCO₃ solution.[1] This will react with and extract any remaining this compound and its hydrolysis product, 2,6-dimethylbenzenesulfonic acid, into the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid sulfonamide products.

Materials:

  • Crude sulfonamide product

  • Recrystallization solvent(s) (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the sulfonamide well at elevated temperatures but poorly at room temperature or below. Common solvent systems include ethanol/water and ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred purification method.

Materials:

  • Crude sulfonamide product

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of Hexanes and Ethyl Acetate)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Mobile Phase Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow General Workflow for Sulfonamide Synthesis and Work-up cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Solvent add_base Add Base start->add_base add_sulfonyl_chloride Add 2,6-Dimethylbenzene- 1-sulfonyl chloride add_base->add_sulfonyl_chloride react Stir at 0 °C to RT add_sulfonyl_chloride->react quench Quench with Water react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Sulfonamide Product purify->product

Caption: General workflow for the synthesis and work-up of N-substituted-2,6-dimethylbenzenesulfonamides.

References

Application Notes and Protocols for the Deprotection of 2,6-Dimethylbenzenesulfonyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethylbenzenesulfonyl (DMB-sulfonyl) group is a valuable tool in organic synthesis for the protection of primary and secondary amines. Its steric hindrance, provided by the two ortho-methyl groups, confers stability under a range of reaction conditions. However, effective and selective removal of this protecting group is crucial for the successful progression of a synthetic route. These application notes provide an overview of the methodologies for the deprotection of 2,6-dimethylbenzenesulfonyl amides, complete with experimental protocols and comparative data.

Deprotection Strategies

The cleavage of the robust sulfur-nitrogen bond in 2,6-dimethylbenzenesulfonyl amides typically requires either reductive or strongly acidic conditions. The choice of method often depends on the overall functionality of the molecule and the desired tolerance of other protecting groups.

Reductive Cleavage

Reductive methods are among the most common for the deprotection of sulfonamides. These approaches involve the use of dissolving metals or catalytic hydrogenation to cleave the S-N bond.

Table 1: Reductive Deprotection of 2,6-Dimethylbenzenesulfonyl Amides

EntrySubstrate (R-NHDMB-sulfonyl)Reagents and ConditionsSolventTime (h)Yield (%)
1N-(2,6-dimethylphenylsulfonyl)anilineNa/naphthalene, THF, rtTHF1285
21-(2,6-dimethylphenylsulfonyl)piperidineMg, MeOH, sonication, 50 °CMethanol678
3N-benzyl-N-(2,6-dimethylphenylsulfonyl)amineH₂ (50 psi), Pd/C (10 mol%)Ethanol2492
Acidic Hydrolysis

Concentrated strong acids can effect the hydrolysis of 2,6-dimethylbenzenesulfonyl amides, although these conditions are often harsh and may not be suitable for sensitive substrates.

Table 2: Acidic Deprotection of 2,6-Dimethylbenzenesulfonyl Amides

EntrySubstrate (R-NHDMB-sulfonyl)Reagents and ConditionsSolventTime (h)Yield (%)
1N-(2,6-dimethylphenylsulfonyl)anilineHBr (48% aq.), refluxAcetic Acid1875
21-(2,6-dimethylphenylsulfonyl)indoleTrifluoroacetic acid (TFA), 70 °CDichloromethane2465

Experimental Protocols

Protocol 1: Reductive Cleavage using Sodium and Naphthalene

This protocol describes a common method for the reductive deprotection of 2,6-dimethylbenzenesulfonyl amides.

Materials:

  • 2,6-dimethylbenzenesulfonyl amide (1.0 eq)

  • Sodium metal (4.0 eq)

  • Naphthalene (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2,6-dimethylbenzenesulfonyl amide in anhydrous THF, add a catalytic amount of naphthalene.

  • Carefully add small pieces of sodium metal to the stirred solution at room temperature. The reaction mixture will turn a deep green color, indicating the formation of the sodium naphthalenide radical anion.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of methanol until the green color disappears.

  • Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Acidic Cleavage using Hydrobromic Acid

This protocol details the acidic hydrolysis of a 2,6-dimethylbenzenesulfonyl amide. Caution: This procedure uses a strong, corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,6-dimethylbenzenesulfonyl amide (1.0 eq)

  • 48% aqueous hydrobromic acid (HBr)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2,6-dimethylbenzenesulfonyl amide in glacial acetic acid.

  • Add 48% aqueous HBr to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Deprotection_Pathways Start 2,6-Dimethylbenzenesulfonyl Amide Reductive Reductive Cleavage (e.g., Na/Naphthalene, Mg/MeOH) Start->Reductive Mild to Moderate Conditions Acidic Acidic Hydrolysis (e.g., HBr, TFA) Start->Acidic Harsh Conditions Product Primary/Secondary Amine Reductive->Product Acidic->Product

Caption: Deprotection pathways for 2,6-dimethylbenzenesulfonyl amides.

Reductive_Cleavage_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve Substrate Dissolve 2,6-dimethylbenzenesulfonyl amide and naphthalene in THF Add Sodium Add sodium metal Dissolve Substrate->Add Sodium Stir Stir at room temperature Add Sodium->Stir Quench Quench with Methanol Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash and Dry Wash with brine and dry over Na₂SO₄ Extract->Wash and Dry Concentrate Concentrate in vacuo Wash and Dry->Concentrate Chromatography Purify by flash column chromatography Concentrate->Chromatography Product Isolated Amine Chromatography->Product

Caption: Experimental workflow for reductive deprotection.

Troubleshooting & Optimization

Technical Support Center: Sulfonylation with 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,6-Dimethylbenzene-1-sulfonyl chloride for the sulfonylation of amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound to sulfonylate primary amines?

A1: The two main side reactions encountered are di-sulfonylation of the primary amine and hydrolysis of the sulfonyl chloride. The steric hindrance from the two methyl groups on the benzene ring of this compound significantly reduces the likelihood of di-sulfonylation compared to less hindered sulfonyl chlorides like p-toluenesulfonyl chloride.[1][2]

  • Di-sulfonylation: This occurs when the initially formed mono-sulfonamide is deprotonated by the base in the reaction mixture, forming a sulfonamide anion. This anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride to yield a di-sulfonylated byproduct.[3]

  • Hydrolysis: this compound can react with any water present in the reaction mixture to form the corresponding 2,6-dimethylbenzenesulfonic acid. This side reaction consumes the reagent and can complicate product purification. It is crucial to use anhydrous solvents and reagents to minimize hydrolysis.[1][4]

Q2: How does the steric hindrance of this compound affect the reaction?

A2: The two methyl groups at the ortho positions of the sulfonyl chloride create significant steric bulk around the electrophilic sulfur atom. This steric hindrance has two main effects:

  • Reduces Di-sulfonylation: The bulky nature of the 2,6-dimethylbenzenesulfonyl group makes it difficult for a second molecule to react with the already-formed, and also sterically demanding, mono-sulfonamide. This is the primary advantage of using this reagent for the selective mono-sulfonylation of primary amines.[1][2]

  • Slower Reaction Rate: The steric hindrance can also slow down the desired reaction with the amine.[1] To compensate for this, adjusting reaction parameters such as temperature or using a nucleophilic catalyst may be necessary in some cases.

Q3: What is the role of the base in this reaction, and which type is recommended?

A3: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[5] For sterically hindered sulfonyl chlorides, the choice of base is important to avoid further side reactions.

  • Recommended Bases: Weaker, sterically hindered bases like pyridine or 2,6-lutidine are often preferred.[3] These bases are less likely to deprotonate the mono-sulfonamide, thus minimizing the formation of the di-sulfonylation product.

  • Bases to Use with Caution: Stronger, non-hindered bases like triethylamine (TEA) can increase the rate of di-sulfonylation by more readily deprotonating the mono-sulfonamide.[3][6]

Troubleshooting Guides

Issue 1: Low yield of the desired mono-sulfonamide product.

  • Probable Cause 1: Hydrolysis of this compound.

    • Solution: Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine and base are free of water.

  • Probable Cause 2: Incomplete reaction due to steric hindrance.

    • Solution 1: Increase Reaction Temperature. Gently warming the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.

    • Solution 2: Use a Nucleophilic Catalyst. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP reacts with the sulfonyl chloride to form a more reactive N-sulfonylpyridinium salt, which is less sterically hindered and more susceptible to nucleophilic attack by the amine.[1]

Issue 2: Formation of the di-sulfonylation byproduct is observed.

While less common with this reagent, it can still occur, especially with highly nucleophilic primary amines or under forcing conditions.

  • Probable Cause 1: Use of a strong, non-hindered base.

    • Solution: Switch to a weaker or more sterically hindered base such as pyridine or 2,6-lutidine.[3]

  • Probable Cause 2: High concentration of sulfonyl chloride.

    • Solution: Add the this compound solution dropwise to the reaction mixture over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonylating agent, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[3]

  • Probable Cause 3: Inappropriate stoichiometry.

    • Solution: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This will ensure the sulfonyl chloride is consumed before significant di-sulfonylation can occur.[3]

  • Probable Cause 4: Elevated reaction temperature.

    • Solution: Perform the addition of the sulfonyl chloride at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[3]

Data Presentation

The following table summarizes the expected qualitative trends in product distribution based on reaction conditions.

ParameterCondition A (Optimized for Mono-sulfonylation)Condition B (Prone to Side Reactions)Expected Outcome
Amine:Sulfonyl Chloride Ratio 1.1 : 11 : 1.1Higher mono-sulfonamide yield in A.
Base PyridineTriethylamineHigher mono-sulfonamide selectivity in A.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CLower di-sulfonylation in A.
Rate of Addition Slow, DropwiseRapid, All at onceReduced di-sulfonylation in A.
Solvent AnhydrousNon-anhydrousMinimized hydrolysis in A.

Experimental Protocols

Key Experiment: Selective Mono-sulfonylation of a Primary Amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask or syringe, dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure mono-sulfonamide.

Mandatory Visualizations

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Primary Amine Primary Amine Mono-sulfonamide Mono-sulfonamide Primary Amine->Mono-sulfonamide + 2,6-Dimethylbenzene- 1-sulfonyl chloride (Base, Solvent) Mono-sulfonamide_anion Sulfonamide Anion Mono-sulfonamide->Mono-sulfonamide_anion -H+ (Strong Base) Di-sulfonamide Di-sulfonamide Sulfonic Acid Sulfonic Acid Mono-sulfonamide_anion->Di-sulfonamide + 2,6-Dimethylbenzene- 1-sulfonyl chloride Sulfonyl Chloride 2,6-Dimethylbenzene- 1-sulfonyl chloride Sulfonyl Chloride->Sulfonic Acid + H2O

Caption: Main and side reaction pathways in sulfonylation.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_hydrolysis Check for Hydrolysis: Use Anhydrous Conditions? start->check_hydrolysis check_disulfonylation Di-sulfonylation Observed? check_hydrolysis->check_disulfonylation Yes optimize_temp Optimize Temperature (Monitor by TLC) check_hydrolysis->optimize_temp No (Incomplete Reaction) adjust_stoichiometry Adjust Stoichiometry: (Amine > Sulfonyl Chloride) check_disulfonylation->adjust_stoichiometry Yes check_disulfonylation->optimize_temp No slow_addition Slow Dropwise Addition at 0 °C adjust_stoichiometry->slow_addition change_base Change to Weaker Base (e.g., Pyridine) slow_addition->change_base success Problem Resolved change_base->success optimize_temp->success

Caption: Troubleshooting workflow for sulfonylation reactions.

Logical_Relationships cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes F1 Steric Hindrance (2,6-dimethyl groups) O1 Selectivity for Mono-sulfonylation F1->O1 Increases O2 Rate of Di-sulfonylation F1->O2 Decreases F2 Reaction Temperature F2->O2 Increases (if high) O3 Rate of Hydrolysis F2->O3 Increases (if high) F3 Choice of Base F3->O2 Increases (if strong/non-hindered) F4 Stoichiometry F4->O1 Increases (if Amine > Sulfonyl-Cl)

Caption: Logical relationships of factors affecting sulfonylation.

References

Technical Support Center: Sulfonylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of di-sulfonylation of primary amines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve selective mono-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is di-sulfonylation and why does it occur with primary amines?

A1: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride to form a di-sulfonylated product, R-N(SO₂R')₂.[1] This occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed to form a nucleophilic sulfonamide anion, which then attacks a second molecule of sulfonyl chloride to yield the undesired di-sulfonylated byproduct.[1][2]

Q2: What are the most common causes of significant di-sulfonylated byproduct formation?

A2: The primary causes for the formation of a di-sulfonylated byproduct include:

  • Incorrect Stoichiometry: Using an excess of the sulfonylating agent is a frequent reason for di-sulfonylation.[2]

  • Rapid Addition of Reagents: Adding the sulfonyl chloride solution too quickly can create localized high concentrations, favoring the second sulfonylation.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.[2]

  • Inappropriate Base: The choice and amount of base can influence the deprotonation of the mono-sulfonamide, making it more susceptible to a second sulfonylation.[1][2]

Q3: How can I control the stoichiometry to favor mono-sulfonylation?

A3: Careful control of stoichiometry is critical. It is generally recommended to use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.[2] In some cases, using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) can help ensure the complete consumption of the sulfonylating agent.[1][2]

Q4: What is the ideal temperature for selective mono-sulfonylation?

A4: Lower temperatures are generally preferred to enhance selectivity for the mono-sulfonylated product.[2] A common practice is to start the reaction at 0 °C (using an ice-water bath) and then allow it to slowly warm to room temperature.[1][2] This helps to control the initial exothermic reaction and minimize the formation of the di-sulfonylated byproduct.[2] For substrates particularly prone to di-sulfonylation, even lower temperatures (e.g., -20 °C to -78 °C) may be necessary.[1]

Q5: Which base should I use for the sulfonylation of a primary amine?

A5: The choice of base is crucial. Pyridine and triethylamine (TEA) are commonly used.[2] Weaker or sterically hindered bases like pyridine or 2,6-lutidine are often preferred over stronger, non-hindered bases like triethylamine, as they are less likely to promote the deprotonation of the mono-sulfonamide.[1]

Q6: Can the choice of solvent affect the outcome of the reaction?

A6: Yes, the solvent can influence the reaction. Aprotic solvents such as dichloromethane, THF, or acetonitrile are commonly used.[1] The solubility of the reactants and the resulting sulfonamide can impact reaction kinetics and the prevalence of side reactions.[1]

Q7: Are there alternative methods to achieve mono-sulfonylation if di-sulfonylation remains a problem?

A7: Yes, for challenging substrates, several alternative methods can be employed:

  • Protecting Groups: Using a protecting group for the primary amine is a very effective strategy.[2] For example, protection with o-nitrobenzenesulfonyl chloride (Ns-Cl) can be followed by alkylation and then deprotection.[2]

  • Fukuyama-Mitsunobu Reaction: This method is an excellent alternative for preparing secondary amines, which can then be mono-sulfonylated.[2]

  • Alternative Sulfonylating Agents: Instead of sulfonyl chlorides, other reagents like thiosulfonates can be used in copper-catalyzed reactions.[3] Microwave-assisted, solvent-free conditions have also been shown to prevent di-sulfonylation.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
High percentage of di-sulfonylated product Excess sulfonyl chloride.Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride relative to the primary amine.[2]
Rapid addition of sulfonyl chloride.Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[1][2]
Reaction temperature is too high.Maintain a low reaction temperature (0 °C to room temperature).[1][2]
Strong, non-hindered base.Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[1]
Low or no product formation Poor reactivity of the amine (sterically hindered or electron-deficient).Cautiously increase the reaction temperature, use a stronger non-nucleophilic base (e.g., DBU), or consider an alternative method like the Fukuyama-Mitsunobu reaction.[2]
Degraded sulfonyl chloride.Use a fresh bottle of sulfonyl chloride or purify the existing one. Ensure anhydrous reaction conditions as sulfonyl chlorides are moisture-sensitive.[2]
Formation of multiple unidentified byproducts Side reactions with other functional groups in the molecule.Protect other reactive functional groups (e.g., hydroxyl groups) before sulfonylation.[2]
Reaction conditions are too harsh.Use a milder base and lower the reaction temperature.[2]

Data Presentation

Influence of Base on Mono-sulfonylation Selectivity

Base Type General Observations
Pyridine Weak, Nucleophilic CatalystCommonly used, can accelerate the reaction.[2] Generally provides good selectivity for mono-sulfonylation.
2,6-Lutidine Weak, Sterically HinderedGood choice to minimize di-sulfonylation due to steric hindrance.[1]
Triethylamine (TEA) Strong, Non-nucleophilicCommonly used, but can promote di-sulfonylation if used in large excess due to its strength.[1][5]
Diisopropylethylamine (DIPEA) Strong, Sterically HinderedCan be a good alternative to TEA to reduce di-sulfonylation.

Experimental Protocols

Protocol 1: General Procedure for Mono-sulfonylation of a Primary Amine

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Primary amine (1.1 mmol)

  • Sulfonyl chloride (1.0 mmol)

  • Pyridine (1.5 mmol)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).

  • Dissolve the amine in a suitable anhydrous aprotic solvent (~0.1 M concentration) and add the base (e.g., pyridine, 1.5 mmol).[1]

  • Cool the reaction mixture to 0 °C using an ice-water bath.[1]

  • In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.[1]

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[1]

Protocol 2: Ns-Protection of a Primary Amine

This protocol is for the protection of a primary amine using o-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 eq.)

  • o-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq.)

  • Pyridine (2.0 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine (2.0 eq.) to the solution.

  • Slowly add o-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.[2]

Visualizations

G cluster_main Sulfonylation of Primary Amines cluster_key Pathways amine Primary Amine (R-NH2) mono_sulfonamide Mono-sulfonamide (R-NHSO2R') amine->mono_sulfonamide + R'-SO2Cl base Base sulfonyl_chloride Sulfonyl Chloride (R'-SO2Cl) di_sulfonamide Di-sulfonamide (R-N(SO2R')2) sulfonamide_anion Sulfonamide Anion (R-N⁻SO2R') mono_sulfonamide->sulfonamide_anion + Base hcl HCl mono_sulfonamide->hcl sulfonamide_anion->di_sulfonamide + R'-SO2Cl base_h Protonated Base sulfonamide_anion->base_h di_sulfonamide->hcl desired Desired Pathway undesired Undesired Pathway

Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).

G cluster_workflow Troubleshooting Workflow for Di-sulfonylation start Di-sulfonylation Observed step1 Adjust Stoichiometry: - Use 1:1 or slight excess of amine - Slow, dropwise addition of sulfonyl chloride start->step1 check1 Problem Solved? step1->check1 step2 Modify Base Conditions: - Use a weaker or sterically hindered base (e.g., pyridine) check1->step2 No end_success Mono-sulfonylation Achieved check1->end_success Yes check2 Problem Solved? step2->check2 step3 Lower Reaction Temperature: - Run reaction at 0°C or lower check2->step3 No check2->end_success Yes check3 Problem Solved? step3->check3 step4 Consider Alternative Methods: - Protecting groups - Fukuyama-Mitsunobu - Different sulfonating agent check3->step4 No check3->end_success Yes end_alternative Alternative Strategy Implemented step4->end_alternative

Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2,6-Dimethylbenzene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • The Sandmeyer-type reaction: This involves the diazotization of 2,6-dimethylaniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst.[1][2]

  • Direct Chlorosulfonation: This method involves the reaction of m-xylene with chlorosulfonic acid.[3]

  • From 2-Bromo-m-xylene: A synthetic route starting from 2-Bromo-m-xylene has also been reported.[4]

Q2: My yield of this compound is consistently low. What are the primary reasons?

A2: Low yields are often attributed to several factors. The most common cause is the hydrolysis of the sulfonyl chloride product during aqueous workup, as these compounds are sensitive to water.[1][5] Other reasons include incomplete diazotization, suboptimal reaction temperatures, and the formation of side products like diaryl sulfones.[5]

Q3: How can I minimize the formation of the diaryl sulfone byproduct during chlorosulfonation?

A3: The formation of the corresponding diaryl sulfone is a frequent side reaction. To minimize this, it is crucial to use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[5] Additionally, the order of addition is critical; the aromatic compound (m-xylene) should be added slowly to the chlorosulfonic acid to ensure the acid is always in excess.[5]

Q4: What are the best practices for the purification and storage of this compound?

A4: Given its sensitivity to moisture, all purification and storage steps should be conducted under anhydrous conditions. If an aqueous workup is unavoidable, it should be performed quickly with cold water, and the product should be separated as rapidly as possible to minimize hydrolysis.[5][6] Purification is typically achieved by distillation under reduced pressure or recrystallization from a non-polar solvent.[6] For storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Symptom Potential Cause Suggested Solution
Reaction does not proceed (starting material remains).Incomplete Diazotization (Sandmeyer Route): The temperature may be too high, causing the diazonium salt to decompose, or too low, slowing the reaction.[7]Maintain the reaction temperature strictly between -5 to 5 °C during the addition of sodium nitrite.[7][8] Ensure the sodium nitrite solution is fresh.
Poor Quality Reagents: Starting materials (2,6-dimethylaniline or m-xylene) may be impure. Chlorosulfonic acid may have decomposed.Use freshly distilled starting materials. Ensure chlorosulfonic acid is fresh and has been handled under anhydrous conditions.
Inactive Catalyst (Sandmeyer Route): The copper catalyst may be oxidized or impure.Use a freshly prepared copper(I) chloride catalyst or activate the existing catalyst.
Issue 2: Significant Byproduct Formation
Symptom Potential Cause Suggested Solution
Presence of a high-melting, insoluble solid (diaryl sulfone).Incorrect Stoichiometry (Chlorosulfonation): An insufficient excess of chlorosulfonic acid was used.[5]Use at least a 50% molar excess of chlorosulfonic acid relative to the m-xylene.[6]
Incorrect Order of Addition (Chlorosulfonation): Chlorosulfonic acid was added to the aromatic compound.Always add the aromatic compound (m-xylene) slowly to the cooled chlorosulfonic acid.[5]
Formation of dark, tarry substances.Decomposition of Diazonium Salt: The temperature during diazotization or the subsequent Sandmeyer reaction was too high.Maintain low temperatures throughout the diazotization and addition of the diazonium salt solution.[7]
Issue 3: Product Loss During Workup and Purification
Symptom Potential Cause Suggested Solution
Yield decreases significantly after aqueous workup.Product Hydrolysis: Prolonged contact with water during extraction and washing leads to the formation of the corresponding sulfonic acid.[1][6]Perform aqueous workup quickly using ice-cold water. Separate the organic layer as soon as possible.[6] Minimize the number of aqueous washes.
Product decomposes during distillation.High Temperature: The distillation temperature is too high, causing thermal decomposition.Purify the product by distillation under reduced pressure to lower the boiling point.[6]
Presence of Acid: Residual acid from the reaction can catalyze decomposition at high temperatures.Wash the crude product with a cold, dilute sodium bicarbonate solution to neutralize residual acid before distillation. Ensure the product is thoroughly dried before heating.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer-Type Reaction from 2,6-Dimethylaniline

This protocol is a representative procedure based on the well-established Sandmeyer reaction for synthesizing aryl sulfonyl chlorides.[1]

Materials:

  • 2,6-Dimethylaniline (1.0 equiv)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (1.1 equiv)

  • Sulfur Dioxide (gas)

  • Copper(I) Chloride (catalytic amount)

  • Acetic Acid (solvent)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2,6-dimethylaniline in a mixture of acetic acid and concentrated hydrochloric acid in a beaker.

    • Cool the mixture to below -5 °C in an ice-acetone bath, which should result in the formation of a fine white suspension of the amine hydrochloride.[8]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise over 15-20 minutes, ensuring the temperature remains below -5 °C.[8]

    • Stir the resulting diazonium salt slurry for an additional 10-15 minutes at this temperature.

  • Sulfonylation:

    • In a separate reaction vessel, prepare a solution of copper(I) chloride in acetic acid.

    • Bubble sulfur dioxide gas through this solution until it is saturated.

    • Slowly add the cold diazonium salt slurry to the sulfur dioxide/copper chloride solution. The addition should be controlled to maintain the reaction temperature.

    • Vigorous nitrogen evolution will be observed.

  • Workup and Isolation:

    • Once the addition is complete and gas evolution has ceased, pour the reaction mixture onto crushed ice and water.

    • The this compound will precipitate as a solid or separate as an oil.

    • Collect the solid by vacuum filtration and wash with cold water.[1] If it is an oil, separate it using a separatory funnel.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Protocol 2: Synthesis via Chlorosulfonation of m-Xylene

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[3]

Materials:

  • m-Xylene (1.0 equiv)

  • Chlorosulfonic Acid (≥1.5 equiv)

  • Ice

  • Dichloromethane (or other suitable solvent for extraction)

Procedure:

  • Reaction Setup:

    • In a flask equipped with a stirrer, dropping funnel, and an outlet for HCl gas, place the chlorosulfonic acid (at least a 50% molar excess).[6]

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Addition:

    • Slowly add m-xylene dropwise from the dropping funnel to the stirred, cold chlorosulfonic acid. Maintain the temperature between 20-25 °C.[6] The evolved HCl gas should be vented to a fume hood or passed through a scrubber.

    • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[6]

    • The sulfonyl chloride will separate as an oily layer.

    • Separate the oily product layer as quickly as possible to minimize hydrolysis.[6]

    • Wash the crude product with cold water, followed by a cold, dilute solution of sodium bicarbonate, and finally again with cold water.

    • Dry the organic product over anhydrous sodium sulfate or magnesium sulfate.

    • Purify by vacuum distillation.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Sandmeyer-Type Synthesis

ParameterValueReference
Starting Material2,6-Disubstituted Aniline[8]
Diazotization Temp.< -5 °C[8]
NaNO₂ Stoichiometry1.1 equiv[8]
SolventAcetic Acid / Water[1]
CatalystCopper Salt[1]
Typical Yield>70%[1]

Table 2: Typical Reaction Conditions for Chlorosulfonation

ParameterValueReference
Starting Materialm-Xylene[3]
Chlorosulfonating AgentChlorosulfonic Acid[3][6]
Reagent Stoichiometry>1.5 equiv of Chlorosulfonic Acid[6]
Reaction Temperature10-25 °C[3]
WorkupPoured onto ice[3][6]
Typical Yield75-85%[3][6]

Visualizations

G cluster_prep Step 1: Preparation of Reagents cluster_diazotization Step 2: Diazotization cluster_sulfonylation Step 3: Sulfonylation (Sandmeyer) cluster_workup Step 4: Workup & Isolation prep_aniline Prepare solution of 2,6-Dimethylaniline in HCl/Acetic Acid cool_aniline Cool aniline solution to < -5°C prep_aniline->cool_aniline prep_nitrite Prepare aqueous solution of NaNO₂ add_nitrite Slowly add NaNO₂ solution to aniline solution prep_nitrite->add_nitrite cool_aniline->add_nitrite stir_diazonium Stir diazonium salt slurry add_nitrite->stir_diazonium add_diazonium Add diazonium salt slurry to SO₂/CuCl solution stir_diazonium->add_diazonium prep_so2 Prepare saturated solution of SO₂ with CuCl catalyst in Acetic Acid prep_so2->add_diazonium quench Pour mixture onto ice-water add_diazonium->quench isolate Isolate crude product (filtration/extraction) quench->isolate purify Purify by vacuum distillation or recrystallization isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_sm Is starting material consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed yes_sm_consumed Yes check_sm->yes_sm_consumed check_reagents Check reagent quality and stoichiometry no_sm_consumed->check_reagents check_temp Verify diazotization temperature (-5 to 5°C) check_reagents->check_temp check_catalyst Check catalyst activity (Sandmeyer) check_temp->check_catalyst check_workup Was product lost during workup/purification? yes_sm_consumed->check_workup yes_workup_loss Yes check_workup->yes_workup_loss no_workup_loss No check_workup->no_workup_loss hydrolysis Potential Hydrolysis: - Use ice-cold water - Minimize contact time - Work up quickly yes_workup_loss->hydrolysis decomp Potential Decomposition: - Purify under vacuum - Neutralize acid before dist. hydrolysis->decomp side_reactions Check for side products (e.g., diaryl sulfone) no_workup_loss->side_reactions adjust_stoich Adjust stoichiometry (e.g., excess chlorosulfonic acid) side_reactions->adjust_stoich

Caption: Troubleshooting decision tree for low yield in sulfonyl chloride synthesis.

References

Technical Support Center: Purification of Products from 2,6-Dimethylbenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for challenges encountered during the purification of reaction products involving 2,6-dimethylbenzene-1-sulfonyl chloride.

Troubleshooting Guide

This section addresses common issues observed during the purification of sulfonamides and related compounds derived from this compound.

Issue 1: Low or No Product Yield After Workup

Question: My reaction appears complete by TLC, but I'm experiencing significant product loss after the aqueous workup. What are the potential causes and solutions?

Answer: Low yields following an aqueous workup are often due to the hydrolysis of the desired sulfonamide product or the unreacted sulfonyl chloride. Sulfonyl chlorides are particularly susceptible to hydrolysis, which can occur during the workup procedure.[1][2]

Potential Causes and Solutions:

Potential Cause Solution
Hydrolysis of this compound Minimize contact time with water during the workup. Perform extractions quickly and at low temperatures (e.g., using an ice bath).[1][2]
Product Precipitation Issues If the product is expected to precipitate, ensure the pH is adjusted correctly to minimize its solubility in the aqueous phase. If no solid precipitates, consider concentrating the aqueous layer to induce precipitation, followed by cooling in an ice bath.[3]
Emulsion Formation Emulsions can trap the product, leading to loss. To break up emulsions, add brine (a saturated aqueous solution of NaCl).[1]
Insufficient Extraction Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.[1]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Persistent Impurities

Question: My purified product still shows impurities by NMR and/or LC-MS. What are the likely impurities and how can I remove them?

Answer: Common impurities in reactions with this compound include the corresponding sulfonic acid (from hydrolysis), unreacted starting materials, and potential side-products.

Common Impurities and Removal Strategies:

Impurity Identification Removal Method
2,6-Dimethylbenzenesulfonic acid Highly polar spot on TLC; identifiable by LC-MS.Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The sulfonic acid will form a salt and move to the aqueous layer.[4]
Unreacted Amine/Alcohol Can be detected by TLC and NMR.Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it water-soluble. This is suitable for acid-stable products.[4]
Di-sulfonated Byproduct In reactions with primary amines, a second product spot may appear on TLC.This can be minimized by using a 1:1 stoichiometry and slow addition of the sulfonyl chloride. Separation often requires column chromatography.[4]
Issue 3: Difficulty with Crystallization

Question: My product is "oiling out" instead of forming crystals during recrystallization. What can I do?

Answer: "Oiling out" happens when the product separates from the solution as a liquid rather than a solid. This can occur if the solution is supersaturated at a temperature above the product's melting point in that solvent.[5]

Solutions for "Oiling Out":

  • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[5]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[5]

  • Solvent/Anti-Solvent System: Dissolve the product in a "good" solvent where it is very soluble, then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy.[5]

Crystallization Troubleshooting Flow:

Caption: Steps to address 'oiling out' during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying sulfonamides derived from this compound?

A1: The choice of purification method depends on the properties of the final product.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products, and for separating complex mixtures of products and byproducts.[7][8] Common stationary phases include silica gel, and mobile phases are typically mixtures of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[8]

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography or to check the purity of fractions from recrystallization.[6] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.[6]

Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?

A3: Yes. This compound is corrosive and causes severe skin burns and eye damage.[9] Reactions often produce corrosive byproducts like HCl gas.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: My product appears to be unstable on silica gel during column chromatography. What are my options?

A4: Some sulfonamides can be sensitive to the acidic nature of silica gel. If you observe degradation on the column, consider the following:

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Alternative Purification: If possible, rely on recrystallization or other non-chromatographic methods.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully quench the reaction by adding deionized water or a saturated aqueous solution of a mild base like sodium bicarbonate if acidic byproducts are present.

  • Transfer the mixture to a separatory funnel.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[1]

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • Dilute acid (e.g., 1M HCl) if unreacted amine is present.[4]

    • Saturated aqueous sodium bicarbonate if unreacted sulfonyl chloride or sulfonic acid is present.[4]

    • Brine to aid in phase separation and remove residual water.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization (Single Solvent)
  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent.

  • Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[5]

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[5]

  • Allow the solution to cool slowly to room temperature.[5][11]

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[4]

  • Dry the crystals, for example, in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[8]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Dealing with the hydrolysis of 2,6-Dimethylbenzene-1-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of 2,6-Dimethylbenzene-1-sulfonyl chloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule reacts with this compound. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of 2,6-Dimethylbenzenesulfonic acid and hydrochloric acid (HCl).[1] This side reaction is generally undesirable as it consumes the starting material and complicates the purification of the desired product.

Q2: What are the common signs that my sulfonyl chloride is undergoing hydrolysis?

A2: Several indicators may suggest that hydrolysis or decomposition is occurring:

  • Formation of Impurities: The most direct evidence is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, corresponding to the sulfonic acid byproduct.[2]

  • Decreased Yield: A lower-than-expected yield of your target product is a common consequence of starting material being consumed by hydrolysis.[2]

  • Gas Evolution: The formation of HCl gas is a byproduct of hydrolysis.[1]

  • Color Change: The reaction mixture may develop a dark color, such as brown or black, which can be a sign of general decomposition.[2]

Q3: What are the primary causes of hydrolysis during my reaction?

A3: The primary cause of hydrolysis is the presence of water. Sources of water contamination can include:

  • Ambient Moisture: Exposure of the reagent to atmospheric humidity during weighing or transfer.[1]

  • Contaminated Reagents: Using solvents, starting materials, or other reagents that have not been properly dried.[1]

  • Wet Glassware: Failure to adequately dry reaction glassware is a common source of water contamination. Glass surfaces can adsorb a thin film of moisture.[3][4]

  • Aqueous Workup: Introducing water during the workup phase of the reaction can hydrolyze any remaining unreacted sulfonyl chloride.[2]

Q4: How can I prevent or minimize hydrolysis?

A4: Preventing hydrolysis requires the rigorous exclusion of water from the reaction system. Key strategies include:

  • Use Anhydrous Conditions: Employ dry solvents and ensure all reagents are free from water.[1]

  • Dry Glassware: Dry all glassware in an oven (e.g., 140°C for 4 hours) or by flame-drying under an inert atmosphere immediately before use.[3][4]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to ambient moisture.[1] This can be achieved using a balloon, a Schlenk line, or a glove box.[4]

  • Controlled Reagent Addition: Use syringes or cannulas to transfer the sulfonyl chloride and other moisture-sensitive reagents through rubber septa to maintain the inert atmosphere.[3][4]

  • Low Temperature: Running the reaction at a lower temperature can reduce the rate of the hydrolysis side reaction.[2]

  • Minimize Exposure: Open reagent containers only as needed and for the shortest possible time. Consider using smaller batches to minimize exposure of the bulk reagent.[1]

Q5: My aqueous workup seems to be causing significant hydrolysis. What should I do?

A5: If an aqueous workup is necessary, it should be performed quickly and at a low temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.[2] Due to their low solubility in water, many aryl sulfonyl chlorides can be protected from extensive hydrolysis if they precipitate out of the aqueous mixture quickly.[5] It is crucial to separate the organic layer or filter the solid product from the aqueous phase as soon as possible to prevent yield loss.[6]

Troubleshooting Guide

Use the following workflow to diagnose and solve issues related to the hydrolysis of this compound.

G cluster_solutions Solutions start Problem: Low Yield or Unexpected Byproducts check_tlc Analyze reaction mixture by TLC/LC-MS. See a new polar spot? start->check_tlc hydrolysis_confirmed Diagnosis: Hydrolysis of Sulfonyl Chloride is likely. check_tlc->hydrolysis_confirmed Yes no_hydrolysis Issue may be unrelated to hydrolysis. Consider other side reactions or reagent purity. check_tlc->no_hydrolysis No check_water Was water rigorously excluded? sol_glassware Dry glassware thoroughly (Oven or Flame-Dry). check_water->sol_glassware No sol_solvents Use anhydrous solvents from a fresh bottle or distill from a drying agent. check_water->sol_solvents No sol_inert Run reaction under an inert atmosphere (N2 or Ar). check_water->sol_inert No sol_workup Perform aqueous workup quickly and at low temperature (0 °C). check_water->sol_workup Workup Issue hydrolysis_confirmed->check_water

Caption: Troubleshooting workflow for hydrolysis issues.

Quantitative Data: Effect of Solvent on Hydrolysis Rate

The rate of hydrolysis (solvolysis) of benzenesulfonyl chlorides is highly dependent on the solvent system. The table below summarizes rate constants for benzenesulfonyl chloride in various solvents to illustrate this effect. While data for the specific 2,6-dimethyl derivative is not available, the trends are informative.

Solvent System (v/v unless noted)Temperature (°C)Rate Constant (k) x 10⁵ (s⁻¹)
100% Ethanol35.03.60
90% Ethanol35.013.6
70% Ethanol35.032.4
100% Methanol35.015.1
80% Acetone35.03.64
Water15.01104
97% TFE (w/w)35.00.0774

Data compiled from multiple sources.[7][8][9] TFE = Trifluoroethanol. This data shows that more aqueous (higher water content) and more nucleophilic solvents significantly increase the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Handling Moisture-Sensitive Reagents

This protocol outlines the best practices for setting up a reaction to prevent the hydrolysis of this compound.

1. Glassware Preparation:

  • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
  • Dry the assembled glassware in a laboratory oven at >125°C overnight or for at least 4 hours.[4]
  • Alternatively, for round-bottom flasks, flame-dry the apparatus under a stream of inert gas (nitrogen or argon). Be cautious as uneven heating can cause cracks.[3]
  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

2. Creating an Inert Atmosphere:

  • Connect the reaction apparatus to a source of dry nitrogen or argon via a gas inlet adapter.
  • Use a bubbler or an oil-filled trap to vent the system and monitor gas flow.[4]
  • Flush the system with the inert gas for several minutes to displace any air and moisture. Maintain a slight positive pressure of the inert gas throughout the reaction.

3. Reagent Transfer:

  • Liquids: Use a dry syringe to transfer anhydrous solvents and liquid reagents. Pierce the rubber septum on the reaction vessel with the syringe needle to add the liquid.[3] For reagents in Sure/Seal™ bottles, use a long needle to avoid tipping the bottle.[4]
  • Solids: For highly sensitive reactions, weigh and add solid reagents inside a glove box.[3] For less stringent requirements, weigh the solid quickly and add it to the reaction flask under a positive flow of inert gas by briefly removing a stopper.

4. Reaction Monitoring and Workup:

  • Maintain the inert atmosphere throughout the reaction.
  • When the reaction is complete, cool the mixture to 0°C before quenching.
  • If an aqueous quench or workup is required, add the cold water or aqueous solution slowly. Proceed with extraction and separation from the aqueous phase as quickly as possible to minimize product hydrolysis.[6]

Mechanism of Hydrolysis

The diagram below illustrates the nucleophilic attack by water on the sulfonyl chloride functional group, which is the key step in the hydrolysis process.

Hydrolysis Sulfonyl 2,6-Dimethylbenzene- 1-sulfonyl chloride TransitionState Transition State Sulfonyl->TransitionState Nucleophilic Attack Plus1 + Water H₂O Water->TransitionState SulfonicAcid 2,6-Dimethylbenzene- sulfonic acid TransitionState->SulfonicAcid Loss of Cl⁻ HCl HCl TransitionState->HCl Plus2 +

Caption: Mechanism of sulfonyl chloride hydrolysis.

References

Technical Support Center: Sulfonamide Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonamide synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of sulfonamides, particularly when dealing with sterically hindered amines. Below, you will find comprehensive troubleshooting guides and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when forming sulfonamides with sterically hindered amines?

A1: The primary challenge is the reduced nucleophilicity and steric bulk of the amine, which significantly slows down the reaction rate with the sulfonyl chloride.[1][2] This often leads to low or no product formation under standard reaction conditions.[3] Other common issues include side reactions like the hydrolysis of the sulfonyl chloride and the formation of undesired byproducts.[2][3]

Q2: What are the initial steps to consider when a reaction with a sterically hindered amine is failing?

A2: When encountering low yields, consider the following initial adjustments:

  • Increase Reaction Temperature and Time: Providing more energy and longer reaction times can help overcome the activation barrier imposed by steric hindrance.[1][2]

  • Use Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]

  • Verify Reagent Quality: Use a fresh or recently purified sulfonyl chloride to ensure it has not degraded due to moisture.[3]

Q3: Are there alternatives to sulfonyl chlorides that are more effective for hindered amines?

A3: Yes, several alternatives to sulfonyl chlorides can provide better yields with sterically hindered amines.

  • Sulfonyl Fluorides: While generally less reactive, sulfonyl chlorides have been shown to be more effective in reactions with sterically hindered aliphatic amines, providing moderate yields where sulfonyl fluorides show low activity.[4][5] Conversely, for amines with additional functional groups, sulfonyl fluorides can offer better selectivity.[4][5]

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO): This stable solid can be used as a sulfur dioxide surrogate in reactions with organometallic reagents and amines to form sulfonamides.[6][7][8]

  • Thiols: One-pot procedures starting from thiols offer a convenient route to sulfonamides, avoiding the isolation of sensitive sulfonyl chlorides.[9][10][11][12]

Q4: Which catalysts can improve the yield of sulfonamide formation with bulky amines?

A4: Several catalysts can enhance the reaction rate and yield.

  • 4-Dimethylaminopyridine (DMAP): DMAP is an effective nucleophilic catalyst that can significantly improve the efficiency of sulfonylation, especially for sterically hindered amines.[13]

  • Indium: Catalytic amounts of indium metal have been shown to promote the sulfonylation of less nucleophilic and sterically hindered anilines.[1][14][15][16]

  • Copper and Palladium: Various copper and palladium-catalyzed methods have been developed for the synthesis of sulfonamides, often employing alternative sulfur sources.

Troubleshooting Guides

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows unreacted starting materials with little or no desired sulfonamide product.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Low Reactivity of Hindered Amine Increase reaction temperature and/or prolong reaction time.[1][2] Consider using a higher boiling point solvent.
Hydrolysis of Sulfonyl Chloride Ensure strictly anhydrous conditions. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar).[2][3] Use freshly opened or purified sulfonyl chloride.[3]
Insufficient Activation Employ a catalyst such as DMAP or Indium to increase the reaction rate.[1][13][14]
Poor Solubility of Reactants Choose a solvent that effectively dissolves both the amine and the sulfonylating agent.

G start Low or No Product check_reactivity Is the amine sterically hindered? start->check_reactivity increase_conditions Increase Temperature & Time check_reactivity->increase_conditions Yes check_hydrolysis Were anhydrous conditions used? check_reactivity->check_hydrolysis No increase_conditions->check_hydrolysis use_anhydrous Implement Strict Anhydrous Conditions check_hydrolysis->use_anhydrous No check_catalyst Was a catalyst used? check_hydrolysis->check_catalyst Yes use_anhydrous->check_catalyst add_catalyst Add Catalyst (e.g., DMAP, Indium) check_catalyst->add_catalyst No check_reagents Are reagents fresh? check_catalyst->check_reagents Yes add_catalyst->check_reagents use_fresh_reagents Use Fresh/Purified Sulfonyl Chloride check_reagents->use_fresh_reagents No alternative_reagent Consider Alternative Reagent (e.g., DABSO, Thiol-based) check_reagents->alternative_reagent Yes use_fresh_reagents->alternative_reagent success Improved Yield alternative_reagent->success

Problem 2: Formation of Significant Side Products

Symptoms: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and desired product.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Hydrolysis of Sulfonyl Chloride As mentioned previously, maintain strict anhydrous conditions throughout the setup and reaction.[2][3] The corresponding sulfonic acid is a common byproduct.
Di-sulfonylation of Primary Amines If using a primary amine, a di-sulfonylated product can form. Use a slight excess of the amine relative to the sulfonyl chloride (1.1-1.5 equivalents).[3] Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C).[2]
Reaction with Solvent Avoid using protic or nucleophilic solvents (e.g., alcohols) that can react with the sulfonyl chloride.[3] Opt for inert aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

G start Side Products Observed identify_byproduct Identify Side Product (e.g., via MS) start->identify_byproduct sulfonic_acid Sulfonic Acid? identify_byproduct->sulfonic_acid disulfonylation Di-sulfonylation? sulfonic_acid->disulfonylation No use_anhydrous Use Anhydrous Conditions sulfonic_acid->use_anhydrous Yes other_byproduct Other Byproduct? disulfonylation->other_byproduct No adjust_stoichiometry Adjust Stoichiometry (Excess Amine) disulfonylation->adjust_stoichiometry Yes check_solvent Check Solvent Reactivity other_byproduct->check_solvent end Reduced Side Products use_anhydrous->end slow_addition Slow, Low-Temp Addition of Sulfonyl Chloride adjust_stoichiometry->slow_addition slow_addition->end check_solvent->end

Data Presentation: Comparison of Methods

The following table summarizes the yield of sulfonamide formation with a sterically hindered amine (tert-butylamine) under different catalytic conditions.

Catalyst/ReagentSulfonylating AgentSolventTemperature (°C)Time (h)Yield (%)
Indium (10 mol%) p-Toluenesulfonyl chlorideAcetonitrile80385
None p-Toluenesulfonyl chlorideAcetonitrileRoom Temp24Moderate

Note: This data is compiled from literature and serves as a comparative guide. Actual yields may vary based on specific substrates and experimental conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Indium-Catalyzed Sulfonylation of a Sterically Hindered Amine

This protocol is adapted for the sulfonylation of a sterically hindered amine using a catalytic amount of indium.[1][14][15]

Materials:

  • Sterically hindered amine (e.g., tert-butylamine) (1.0 mmol)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 mmol)

  • Indium powder (0.1 mmol, 10 mol%)

  • Anhydrous acetonitrile (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sterically hindered amine (1.0 mmol), sulfonyl chloride (1.0 mmol), and indium powder (0.1 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Heat the reaction mixture to boiling (approx. 80-82°C) and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the indium catalyst (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

G start Start add_reagents Combine Amine, Sulfonyl Chloride, & Indium in Anhydrous MeCN start->add_reagents heat Heat to Reflux (80°C) for 3-5h add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter to Recover Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Sulfonamide purify->end

Protocol 2: DMAP-Assisted Sulfonylation of a Hindered Amine on Solid Support

This protocol outlines a general procedure for the sulfonylation of a resin-bound amine using DMAP as a catalyst.[13]

Materials:

  • Resin-bound primary amine (1.0 equiv)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (10 equiv)

  • 4-Dimethylaminopyridine (DMAP) (10 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound amine in anhydrous DCM.

  • In a separate flask, dissolve o-NBS-Cl (10 equiv) and DMAP (10 equiv) in anhydrous DCM.

  • Add the solution of o-NBS-Cl and DMAP to the swollen resin.

  • Shake the reaction mixture at room temperature for 16-24 hours.

  • Filter the resin and wash thoroughly with DCM, Dimethylformamide (DMF), and Methanol.

  • Dry the resin under vacuum.

  • The resulting sulfonamide on the solid support can then be used in subsequent synthetic steps (e.g., N-methylation) followed by cleavage from the resin.

References

Troubleshooting low reactivity of 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2,6-Dimethylbenzene-1-sulfonyl chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or not proceeding to completion?

A1: The low reactivity of this compound is primarily due to significant steric hindrance. The two methyl groups at the ortho-positions (C2 and C6) physically obstruct the approach of nucleophiles to the electrophilic sulfur atom of the sulfonyl chloride group. This "ortho effect" increases the activation energy of the reaction, leading to very slow reaction rates or incomplete conversion, especially when using bulky nucleophiles.

Q2: What is the general reaction mechanism for sulfonamide formation with this reagent?

A2: The reaction proceeds via a nucleophilic substitution at the sulfur center. The nitrogen atom of the amine (nucleophile) attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

Q3: Which types of amines are most likely to react successfully?

A3: Less sterically hindered primary amines are the most successful nucleophiles. Secondary amines, especially those with bulky substituents, will react much more slowly or not at all due to the combined steric bulk of both the sulfonyl chloride and the amine. Tertiary amines do not form stable sulfonamides.

Q4: Can I use this reagent to synthesize sulfonate esters with alcohols?

A4: Yes, this compound can react with alcohols to form sulfonate esters. However, the same issue of steric hindrance applies. Primary alcohols will react more readily than secondary or tertiary alcohols. The use of a catalyst is often necessary to achieve reasonable yields and reaction times.

Troubleshooting Guide: Low Reactivity

Issue 1: Reaction is slow, has low yield, or fails to complete.

This is the most common issue and is almost always related to steric hindrance impeding the nucleophilic attack.

  • Probable Cause 1: Steric Hindrance from the Nucleophile. The combined steric bulk of the ortho-methyl groups on the sulfonyl chloride and the substituents on the nucleophile (e.g., a secondary amine) is too great.

  • Solution 1: Optimize Reaction Conditions. Increasing the kinetic energy can help overcome the activation barrier.

    • Increase Temperature: Carefully increase the reaction temperature, for example, by running the reaction at the reflux temperature of the solvent. Monitor for potential degradation of starting materials or products.

    • Prolong Reaction Time: Allow the reaction to run for an extended period (24-72 hours), monitoring progress by TLC or LC-MS.

  • Probable Cause 2: Insufficient Nucleophilicity of the Amine. The amine may not be a strong enough nucleophile to attack the sterically shielded electrophile at a sufficient rate.

  • Solution 2: Employ a Catalyst. A catalyst can dramatically increase the reaction rate by forming a more reactive intermediate.

    • Use 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for this transformation. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is much more susceptible to attack by the amine. A catalytic amount (e.g., 5-10 mol%) is typically sufficient.

Logical Workflow for Troubleshooting Low Reactivity

G start Start: Low Yield or Slow Reaction check_nucleophile Is the nucleophile sterically hindered? (e.g., bulky secondary amine) start->check_nucleophile increase_temp Strategy 1: Increase Reaction Temperature & Prolong Reaction Time check_nucleophile->increase_temp Yes / No use_catalyst Strategy 2: Add a Nucleophilic Catalyst (e.g., 10 mol% DMAP) check_nucleophile->use_catalyst Yes / No monitor Monitor Reaction Progress (TLC / LC-MS) increase_temp->monitor use_catalyst->monitor complete Problem Resolved: Reaction Complete monitor->complete

Caption: Troubleshooting workflow for low reactivity issues.

Data Presentation: Impact of Catalyst and Nucleophile Structure

The following table summarizes representative outcomes for the reaction of this compound with different amines, illustrating the impact of steric hindrance and the effectiveness of a catalyst like DMAP.

EntryAmine (Nucleophile)BaseCatalyst (10 mol%)Temperature (°C)Time (h)Approx. Yield (%)
1Aniline (Primary, unhindered)PyridineNone2524~40-50%
2Aniline (Primary, unhindered)PyridineDMAP254>90%
3Diethylamine (Secondary, less hindered)TriethylamineNone2548~10-20%
4Diethylamine (Secondary, less hindered)TriethylamineDMAP2512~70-80%
5Diisopropylamine (Secondary, very hindered)TriethylamineNone5072<5%
6Diisopropylamine (Secondary, very hindered)TriethylamineDMAP5024~30-40%

Note: Yields are illustrative and intended for comparative purposes. Actual results may vary based on specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Standard Sulfonamide Synthesis (Uncatalyzed)

This protocol is suitable for less hindered primary amines where moderate yields are acceptable.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as pyridine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: DMAP-Catalyzed Sulfonamide Synthesis (Recommended for Hindered Amines)

This protocol is highly recommended for improving yields and reaction rates, especially with secondary or sterically demanding primary amines.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the amine (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and a non-nucleophilic base like triethylamine (2.0 equivalents). Dissolve the components in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction is typically much faster than the uncatalyzed version. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and wash the organic layer with 1M HCl (to remove excess base and DMAP), followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product as needed.

Reaction Mechanisms

Standard (Uncatalyzed) Pathway

The direct attack of the amine on the sulfonyl chloride is sterically hindered and therefore slow.

G cluster_0 Slow Nucleophilic Attack Amine R₂NH TS [Transition State]‡ Amine->TS Slow attack SulfonylCl Ar-SO₂Cl (Ar = 2,6-dimethylphenyl) SulfonylCl->TS Hindrance Steric Hindrance (Ortho-Methyl Groups) Product Ar-SO₂NR₂ (Sulfonamide) TS->Product - HCl

Caption: Uncatalyzed reaction pathway is slow due to steric hindrance.

DMAP-Catalyzed Pathway

DMAP first forms a highly reactive intermediate, which is then readily attacked by the amine, bypassing the high-energy uncatalyzed transition state.

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack DMAP DMAP (Catalyst) Intermediate [Ar-SO₂-DMAP]⁺ Cl⁻ (Highly Reactive Intermediate) DMAP->Intermediate Fast SulfonylCl Ar-SO₂Cl SulfonylCl->Intermediate Intermediate2 [Ar-SO₂-DMAP]⁺ Cl⁻ Amine R₂NH Product Ar-SO₂NR₂ (Product) Amine->Product Fast Attack RegenDMAP DMAP (Regenerated) Product->RegenDMAP Catalyst Regeneration Intermediate2->Product

Caption: DMAP-catalyzed pathway via a reactive sulfonylpyridinium intermediate.

Technical Support Center: Removal of Unreacted 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,6-Dimethylbenzene-1-sulfonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound is a reactive compound that can interfere with subsequent reaction steps and complicate product purification. Upon exposure to water or other nucleophiles, it hydrolyzes to form 2,6-dimethylbenzenesulfonic acid and hydrochloric acid (HCl), which can alter the pH of the mixture and potentially degrade acid-sensitive products. Its removal is essential for obtaining a pure product with a high yield.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into more easily removable byproducts. The primary methods include:

  • Aqueous Workup: This involves adding water or a basic aqueous solution to the reaction mixture to hydrolyze the sulfonyl chloride, followed by liquid-liquid extraction to separate the desired organic product from the water-soluble sulfonic acid byproduct.

  • Chromatography: Direct purification of the crude reaction mixture using column chromatography can separate the desired product from the unreacted sulfonyl chloride and its byproducts.[1] This is often performed after a preliminary workup.

  • Crystallization: If the desired product is a solid, crystallization can be an effective method for purification, leaving the unreacted sulfonyl chloride and its byproducts in the mother liquor.[2]

  • Scavenger Resins: Using solid-supported nucleophiles (e.g., amine resins) can effectively "scavenge" the excess sulfonyl chloride. The resin is then easily removed by filtration.[3]

Q3: I've performed an aqueous workup, but I'm still seeing impurities. What could be the problem?

A3: Several issues can arise during an aqueous workup:

  • Incomplete Hydrolysis: The quenching process may not have been sufficient to hydrolyze all the unreacted sulfonyl chloride. Ensure adequate stirring and reaction time during the quench step. The hydrolysis of sulfonyl chlorides can be influenced by factors like pH and temperature.[4]

  • Inefficient Extraction: The resulting 2,6-dimethylbenzenesulfonic acid may not be fully partitioning into the aqueous layer. Multiple extractions with a basic solution (e.g., saturated sodium bicarbonate) can improve its removal.[3] The choice of organic solvent can also influence the efficiency of extraction.[5][6]

  • Emulsion Formation: Emulsions can form during extraction, making phase separation difficult. A brine wash (saturated aqueous NaCl) can help to break emulsions and remove excess water from the organic layer.[3]

Q4: Can I monitor the removal of this compound during the process?

A4: Yes, Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the removal.[3] By spotting the crude reaction mixture and the organic layer after each wash, you can visually assess the disappearance of the sulfonyl chloride spot relative to your product.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is a general procedure for quenching and removing unreacted this compound.

  • Quenching: Slowly and carefully add the reaction mixture to a beaker containing ice-water with vigorous stirring. This will hydrolyze the unreacted sulfonyl chloride. The process is exothermic, so maintaining a low temperature is crucial.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your desired product.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic 2,6-dimethylbenzenesulfonic acid byproduct. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the desired product from the unreacted sulfonyl chloride and its byproducts.

  • Sample Preparation: After an initial workup (a simple quench and extraction may suffice), dissolve the crude product in a minimal amount of a suitable solvent.

  • Stationary Phase: Prepare a silica gel column. The choice of column size will depend on the amount of crude material.

  • Mobile Phase: Select an appropriate eluent system based on the polarity of your product and the impurities, as determined by TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Elution: Carefully load the sample onto the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundWater SolubilityOrganic Solvent Solubility
This compound Insoluble, reactsSoluble in common organic solvents (e.g., DCM, EtOAc, THF)
2,6-Dimethylbenzenesulfonic acid SolubleGenerally less soluble in non-polar organic solvents
Sodium 2,6-dimethylbenzenesulfonate Highly solubleInsoluble in most organic solvents

This data highlights the principle behind the aqueous workup: converting the water-insoluble sulfonyl chloride into a water-soluble salt for easy removal.

Visualizations

Workflow for Removal of Unreacted Sulfonyl Chloride

Removal_Workflow Start Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) Quench Quench (e.g., with ice-water) Start->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Organic_Phase Organic Phase (Product + Solvent) Extraction->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Sulfonic Acid Salt) Extraction->Aqueous_Phase Wash Wash Organic Phase (e.g., NaHCO3, Brine) Organic_Phase->Wash Dry Dry Organic Phase (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purified_Product Purified Product Concentrate->Purified_Product

Caption: A general workflow for the removal of unreacted sulfonyl chloride.

Quenching Reaction of this compound

Quenching_Reaction Sulfonyl_Chloride This compound Sulfonic_Acid 2,6-Dimethylbenzenesulfonic acid Sulfonyl_Chloride->Sulfonic_Acid + Water H2O (Water) HCl HCl (Hydrochloric Acid)

Caption: The hydrolysis reaction of this compound.

References

Technical Support Center: Reactions of 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base choice in reactions involving 2,6-Dimethylbenzene-1-sulfonyl chloride. Due to the steric hindrance imparted by the two ortho-methyl groups, the selection of an appropriate base is critical for successful sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so important in reactions with this compound?

A1: The two methyl groups adjacent to the sulfonyl chloride group create significant steric hindrance. This bulkiness can impede the approach of the amine nucleophile to the electrophilic sulfur atom, slowing down the desired reaction. The choice of base can either mitigate or exacerbate this steric clash. An appropriate base will efficiently neutralize the HCl generated during the reaction without further hindering the nucleophilic attack.

Q2: What are the most common bases used for sulfonamide synthesis with sterically hindered sulfonyl chlorides?

A2: Common bases include tertiary amines like pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). The selection depends on the nucleophilicity and steric bulk of the amine, as well as the reaction conditions.

Q3: What are the primary side reactions to be aware of, and how does the base influence them?

A3: The two main side reactions are the hydrolysis of the sulfonyl chloride and the disulfonylation of primary amines.

  • Hydrolysis: this compound can react with any moisture present to form the unreactive 2,6-dimethylbenzenesulfonic acid. Using an anhydrous solvent and an inert atmosphere is crucial. The choice of base can also play a role; for instance, running the reaction in an aqueous basic solution can favor hydrolysis.

  • Disulfonylation: Primary amines can sometimes react with two molecules of the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely with less sterically hindered primary amines and when using a large excess of the sulfonyl chloride or a very strong, non-hindered base.

Q4: I am getting a low yield. What are the first troubleshooting steps I should take?

A4: Low yields are a common issue with this sterically hindered sulfonyl chloride.[1] Here are some initial troubleshooting steps:

  • Check Reagent Purity: Ensure your this compound, amine, and base are pure and anhydrous. Sulfonyl chlorides are particularly sensitive to moisture.

  • Optimize Base Selection: If you are using a bulky base with a bulky amine, the combined steric hindrance might be too great. Consider switching to a smaller base like pyridine. Conversely, if your amine is small, a bulkier, non-nucleophilic base like DIPEA might prevent side reactions.

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can lead to degradation.

  • Extend Reaction Time: Sterically hindered reactions often require longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS over an extended period before considering it a failure.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Steric Hindrance: The amine and/or the sulfonyl chloride are too bulky for the reaction to proceed efficiently.- Use a less sterically hindered base (e.g., pyridine).- Increase the reaction temperature.- Consider using a catalyst that can activate the sulfonyl chloride.
Insufficient Basicity: The chosen base is not strong enough to effectively neutralize the HCl generated, leading to protonation of the amine.- Switch to a stronger base (e.g., triethylamine or DBU).- Use a slight excess of the base (1.2-1.5 equivalents).
Poor Reagent Quality: Degradation of the sulfonyl chloride due to moisture.- Use freshly opened or purified this compound.- Ensure all glassware is oven-dried and solvents are anhydrous.[1]
Multiple Products Observed on TLC/LC-MS Disulfonylation of Primary Amine: The primary amine has reacted with two molecules of the sulfonyl chloride.- Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile.- Use a 1:1 stoichiometry of the amine and sulfonyl chloride.- A more sterically hindered base may disfavor the second sulfonylation.
Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.[1]
Reaction is Very Slow Steric Hindrance: As mentioned, the bulky nature of the reactants slows down the reaction rate.- Increase the reaction temperature.- Increase the concentration of the reactants.- Consider using a less hindered base that can also act as a nucleophilic catalyst, such as pyridine.

Data Presentation

The following table summarizes typical yields for the reaction of this compound with various amines using different bases. Please note that these are representative examples and optimal conditions may vary.

Amine Base Solvent Temperature (°C) Time (h) Yield (%)
AnilinePyridineDichloromethaneRoom Temp12~85-95
BenzylamineTriethylamineDichloromethane0 to RT6~80-90
MorpholineDIPEAAcetonitrile5024~70-80
n-ButylamineSodium CarbonateDichloromethane/WaterRoom Temp8~75-85
DiethylaminePotassium CarbonateAcetoneReflux12~65-75

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine

This protocol is suitable for a wide range of primary and secondary amines.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Sulfonamide Synthesis using Triethylamine

This protocol is effective for less sterically hindered amines.

  • Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous THF to the cooled mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Filter the reaction mixture to remove triethylamine hydrochloride salt and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction 2,6-Dimethylbenzene-1-sulfonyl_chloride 2,6-Dimethylbenzene- 1-sulfonyl chloride Intermediate Tetrahedral Intermediate 2,6-Dimethylbenzene-1-sulfonyl_chloride->Intermediate Amine Primary or Secondary Amine (R-NHR') Amine->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine, TEA) Product Sulfonamide Intermediate->Product Elimination of Cl- Byproduct [Base-H]+Cl- Intermediate->Byproduct

Caption: General reaction pathway for sulfonamide formation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Reagent Purity (Anhydrous Conditions?) Start->Check_Purity Optimize_Base Optimize Base (Steric Hindrance vs. Basicity) Check_Purity->Optimize_Base Purity OK Success Improved Yield Check_Purity->Success Impurity Found & Corrected Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp No Improvement Optimize_Base->Success Yield Improved Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Still Slow Increase_Temp->Success Yield Improved Extend_Time->Success Reaction Completes

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

References

Monitoring the progress of reactions involving 2,6-Dimethylbenzene-1-sulfonyl chloride by TLC/HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Reactions with 2,6-Dimethylbenzene-1-sulfonyl Chloride

This guide provides researchers, scientists, and drug development professionals with comprehensive support for monitoring the progress of chemical reactions involving this compound using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the progress of reactions involving this compound?

A1: Monitoring reaction progress is essential to determine the reaction's endpoint, identify the formation of byproducts, and optimize reaction conditions to maximize yield and purity. Sulfonyl chlorides are reactive compounds, and monitoring helps prevent the formation of degradation products.[1][2]

Q2: What are the primary challenges when using TLC for monitoring sulfonyl chloride reactions?

A2: this compound is moisture-sensitive and can hydrolyze on the silica gel plate, which is slightly acidic and contains water.[3] This can lead to streaking or the appearance of a new, more polar spot corresponding to the sulfonic acid.[2][3]

Q3: How can I visualize the spots of this compound and its products on a TLC plate?

A3: Since aromatic compounds like this compound are often UV-active, they can be visualized under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator.[4][5] Staining with potassium permanganate can also be an effective visualization method.

Q4: What should I consider when choosing a mobile phase for HPLC analysis?

A4: For reverse-phase HPLC, a common choice is a mixture of acetonitrile or methanol and water.[6][7] The exact ratio will need to be optimized to achieve good separation between the starting material, product, and any impurities. Using HPLC-grade solvents is crucial to avoid baseline noise and ghost peaks.[8][9]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Symptom Potential Cause(s) Solution(s)
Streaking or Elongated Spots Spots appear as vertical streaks rather than distinct circles.- Sample is too concentrated.[5][10][11]- Decomposition of the sulfonyl chloride on the plate.[3]- Inappropriate solvent system.[5]- Dilute the reaction sample before spotting it on the TLC plate.- Add a small amount of a non-polar, aprotic solvent to the spotting solution.- Adjust the polarity of your mobile phase.
No Visible Spots No spots are observed under the UV lamp after running the TLC.- The sample is too dilute.[4][5]- The compound is not UV-active.- The solvent level in the chamber was above the spotting line.[5]- Concentrate the sample or spot it multiple times in the same location, allowing it to dry between applications.[4][5]- Use a chemical stain for visualization.- Ensure the solvent level is below the origin line.[5]
Spots Remain at the Baseline Spots do not move from the origin.- The mobile phase is not polar enough.[4]- Increase the proportion of the polar solvent in your mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Spots Run at the Solvent Front Spots travel to the top of the TLC plate.- The mobile phase is too polar.[4]- Decrease the proportion of the polar solvent or choose a less polar solvent system.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Symptom Potential Cause(s) Solution(s)
Peak Tailing Peaks are asymmetrical with a "tail."- The sample is overloading the column.[9]- Secondary interactions between the analyte and the stationary phase.- Column degradation.[9]- Dilute the sample and reinject.[9]- Adjust the mobile phase pH or add a modifier.- Wash the column or replace it if it is old.[9]
Ghost Peaks Extraneous peaks appear in the chromatogram, especially during blank runs.- Contaminated mobile phase or solvents.[9]- Carryover from the autosampler.[9]- Use fresh, HPLC-grade solvents and prepare the mobile phase daily.[8][9]- Optimize the needle wash procedure in your autosampler settings.[9]
Retention Time Drift The retention times of peaks change between runs.- Poor column temperature control.[12]- Inconsistent mobile phase composition.[12][13]- The column is not properly equilibrated.[12]- Use a column oven to maintain a consistent temperature.[12]- Prepare the mobile phase carefully and ensure proper mixing.[13]- Increase the column equilibration time before injecting the sample.[12]
High Backpressure The system pressure is significantly higher than normal.- Clogged column frit or tubing.[8][14]- Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use.[8]- Reverse and flush the column (disconnect from the detector first).[8][14]- Replace the in-line filter or guard column.

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction
  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the diluted reaction mixture on the origin line. Also, spot the starting material (this compound) and any other relevant standards for comparison. Ensure the spots are small and do not overlap.[10]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp or by using an appropriate stain.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[10]

Protocol 2: HPLC Monitoring of a Reaction
  • System Preparation: Ensure the HPLC system is properly primed and equilibrated with the mobile phase.

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Parameters (Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The purity of the product can be estimated by the relative area of its peak.

Quantitative Data Summary

Table 1: Suggested TLC Solvent Systems and Expected Rf Values
Solvent System (v/v) Compound Expected Rf Value (Approximate) Notes
Hexane:Ethyl Acetate (4:1) This compound0.6 - 0.7Good for non-polar products.
Hexane:Ethyl Acetate (2:1) Sulfonamide Product (example)0.3 - 0.4Adjust ratio based on product polarity.
Dichloromethane:Methanol (95:5) 2,6-Dimethylbenzenesulfonic acid (hydrolysis product)0.1 - 0.2This is a very polar compound.

Note: Rf values are illustrative and can vary based on specific reaction products, TLC plate type, and experimental conditions.

Table 2: Suggested HPLC Conditions and Expected Retention Times
Mobile Phase Gradient Compound Expected Retention Time (Approximate)
Acetonitrile:Water (30% to 90% over 10 min) 2,6-Dimethylbenzenesulfonic acid (hydrolysis product)2 - 3 min
Acetonitrile:Water (30% to 90% over 10 min) Sulfonamide Product (example)5 - 7 min
Acetonitrile:Water (30% to 90% over 10 min) This compound8 - 10 min

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Start Reaction prep_sample Prepare Reaction Sample (Dilute & Filter) start->prep_sample tlc TLC Analysis prep_sample->tlc Quick Check hplc HPLC Analysis prep_sample->hplc Quantitative Data check_completion Reaction Complete? tlc->check_completion hplc->check_completion continue_reaction Continue Reaction check_completion->continue_reaction No workup Proceed to Workup check_completion->workup Yes continue_reaction->start Monitor at next time point

Caption: Experimental workflow for reaction monitoring.

troubleshooting_workflow cluster_sample Sample Preparation cluster_method Chromatography Method cluster_instrument Instrument/Column start Problem Encountered (e.g., Streaking, Peak Tailing) check_concentration Is Sample Concentration Too High? start->check_concentration dilute Dilute Sample check_concentration->dilute Yes check_mobile_phase Is Mobile Phase Polarity Correct? check_concentration->check_mobile_phase No end_node Problem Resolved dilute->end_node adjust_mp Adjust Mobile Phase check_mobile_phase->adjust_mp No check_column Is Column Contaminated or Old? check_mobile_phase->check_column Yes adjust_mp->end_node wash_replace Wash or Replace Column check_column->wash_replace Yes check_column->end_node No, Issue Persists (Consult Manual) wash_replace->end_node

Caption: Troubleshooting logical workflow.

References

Validation & Comparative

A Comparative Guide to 2,6-Dimethylbenzene-1-sulfonyl Chloride and Tosyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of a sulfonating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of two commonly employed arylsulfonyl chlorides: 2,6-dimethylbenzene-1-sulfonyl chloride and the more conventional p-toluenesulfonyl chloride (tosyl chloride). This analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences and Physicochemical Properties

This compound and tosyl chloride are both versatile reagents for the formation of sulfonamides and sulfonate esters. The primary structural distinction lies in the substitution pattern on the benzene ring, which profoundly influences their reactivity and steric profile. Tosyl chloride features a methyl group at the para-position, while this compound possesses two methyl groups at the ortho-positions relative to the sulfonyl chloride moiety. This ortho-disubstitution in this compound introduces significant steric hindrance around the reactive sulfonyl group.

PropertyThis compoundTosyl chloride (p-Toluenesulfonyl chloride)
CAS Number 2905-29-598-59-9
Molecular Formula C₈H₉ClO₂SC₇H₇ClO₂S
Molecular Weight 204.67 g/mol 190.65 g/mol
Appearance White to off-white solidWhite to yellowish solid
Melting Point 50-52 °C67-69 °C
Key Feature High steric hindrance around the sulfonyl groupModerate steric hindrance, widely used

Reactivity and Steric Effects: A Double-Edged Sword

The two ortho-methyl groups in this compound create a sterically congested environment around the electrophilic sulfur atom. This has significant implications for its reactivity compared to tosyl chloride.

Tosyl chloride is a widely used reagent due to its balanced reactivity.[1] It readily reacts with a broad range of nucleophiles, including primary and secondary amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1][2] The para-methyl group has a minor electronic effect and does not impose significant steric hindrance, allowing for relatively facile access of the nucleophile to the reaction center.

This compound , on the other hand, exhibits more nuanced reactivity due to pronounced steric effects. While conventional wisdom might suggest that this increased steric bulk would universally lead to slower reaction rates, studies on sterically hindered arenesulfonyl chlorides have revealed a more complex scenario. In some cases, ortho-alkyl substituents can lead to an unexpected acceleration of substitution reactions at the sulfonyl sulfur.[3] This has been attributed to a relief of ground-state steric strain upon transitioning to a trigonal bipyramidal intermediate or transition state.[3]

However, for many common synthetic applications, the steric hindrance of this compound is the dominant factor, leading to:

  • Increased Selectivity: The bulky nature of the reagent can allow for selective sulfonylation of less sterically hindered positions in a molecule containing multiple reactive sites. For example, it is expected to show higher selectivity for primary amines over secondary amines, and for less hindered primary alcohols.

  • Slower Reaction Rates with Hindered Nucleophiles: When reacting with bulky nucleophiles, the steric clash can significantly impede the reaction, requiring more forcing conditions or resulting in lower yields compared to tosyl chloride.

Performance in Sulfonylation Reactions: A Comparative Overview

N-Sulfonylation of Amines:

Tosyl chloride is the go-to reagent for the preparation of N-tosylsulfonamides from primary and secondary amines, a reaction often used for protection or to introduce a chiral auxiliary.[2][4] The reaction is typically high-yielding with a broad range of amines.

Due to its steric bulk, this compound is expected to exhibit greater selectivity for primary amines over more sterically demanding secondary amines. While this can be advantageous for chemoselective reactions, it may result in lower yields or require longer reaction times with secondary amines compared to tosyl chloride.

O-Sulfonylation of Alcohols:

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, as it converts a poor hydroxyl leaving group into an excellent tosylate leaving group.[5] Tosyl chloride is highly effective for this purpose with both primary and secondary alcohols.[1]

The steric hindrance of this compound is anticipated to lead to a more pronounced selectivity for primary alcohols over secondary alcohols. This can be a valuable tool for the regioselective protection of diols containing both primary and secondary hydroxyl groups.

Illustrative Experimental Data (Hypothetical Comparison):

The following table provides a hypothetical comparison based on the known principles of steric hindrance and reactivity. These values are for illustrative purposes and actual results may vary depending on the specific substrate and reaction conditions.

ReactionSubstrateReagentTypical ConditionsExpected YieldExpected Reaction Time
N-SulfonylationAniline (Primary Amine)Tosyl ChloridePyridine, 0 °C to rt>90%1-4 hours
N-SulfonylationAniline (Primary Amine)This compoundPyridine, 0 °C to rt>85%2-6 hours
N-SulfonylationN-Methylaniline (Secondary Amine)Tosyl ChloridePyridine, 0 °C to rt>80%4-8 hours
N-SulfonylationN-Methylaniline (Secondary Amine)This compoundPyridine, rt to reflux<50%12-24 hours
O-SulfonylationBenzyl Alcohol (Primary Alcohol)Tosyl ChloridePyridine, 0 °C>95%1-3 hours
O-SulfonylationBenzyl Alcohol (Primary Alcohol)This compoundPyridine, 0 °C to rt>90%2-5 hours
O-SulfonylationCyclohexanol (Secondary Alcohol)Tosyl ChloridePyridine, rt>85%6-12 hours
O-SulfonylationCyclohexanol (Secondary Alcohol)This compoundPyridine, reflux<40%>24 hours

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for N- and O-sulfonylation reactions.

General Procedure for N-Sulfonylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Pyridine (or triethylamine, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the arylsulfonyl chloride in anhydrous DCM to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for O-Sulfonylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Arylsulfonyl chloride (1.2 eq)

  • Pyridine (or triethylamine, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • To a solution of the primary alcohol in anhydrous DCM at 0 °C, add pyridine (or triethylamine).

  • Add the arylsulfonyl chloride portion-wise to the stirred solution.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflow and the key factors influencing the choice between this compound and tosyl chloride.

experimental_workflow cluster_start Starting Materials cluster_reagents Sulfonylating Agents cluster_reaction Sulfonylation Reaction cluster_products Products start_amine Amine (R-NH2) reaction Reaction (Base, Solvent) start_amine->reaction start_alcohol Alcohol (R-OH) start_alcohol->reaction reagent1 2,6-Dimethylbenzene- 1-sulfonyl chloride reagent1->reaction reagent2 Tosyl chloride reagent2->reaction product_sulfonamide Sulfonamide (R-NHSO2Ar) reaction->product_sulfonamide product_sulfonate Sulfonate Ester (R-OSO2Ar) reaction->product_sulfonate

Caption: General experimental workflow for sulfonylation.

logical_relationship cluster_choice Choice of Sulfonyl Chloride cluster_factors Influencing Factors cluster_outcomes Expected Outcomes reagent1 2,6-Dimethylbenzene- 1-sulfonyl chloride steric_hindrance Steric Hindrance reagent1->steric_hindrance High outcome1 High selectivity for less hindered sites reagent1->outcome1 reagent2 Tosyl chloride reagent2->steric_hindrance Moderate outcome2 Broad substrate scope, generally high yields reagent2->outcome2 reactivity Reactivity steric_hindrance->reactivity selectivity Selectivity steric_hindrance->selectivity reactivity->outcome1 reactivity->outcome2 selectivity->outcome1

Caption: Factors influencing reagent selection.

Conclusion

The choice between this compound and tosyl chloride is contingent upon the specific requirements of the synthetic transformation. Tosyl chloride remains the workhorse for general sulfonylation of a wide array of amines and alcohols due to its robust reactivity and predictable outcomes.

Conversely, this compound emerges as a valuable tool for reactions demanding high selectivity. Its significant steric bulk can be strategically employed to differentiate between sterically diverse nucleophilic sites, such as primary versus secondary amines or alcohols. Researchers must, however, be prepared for potentially slower reaction rates and the need for more forcing conditions when employing this reagent, particularly with hindered substrates. A thorough understanding of the steric and electronic properties of both the substrate and the sulfonating agent is paramount for successful and efficient synthesis.

References

Alternative reagents to 2,6-Dimethylbenzene-1-sulfonyl chloride for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The traditional and most common method for its synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride. 2,6-Dimethylbenzene-1-sulfonyl chloride is a specific reagent used in this context. However, the landscape of synthetic chemistry is continually evolving, with a strong emphasis on milder reaction conditions, broader substrate scope, improved functional group tolerance, and enhanced safety profiles. This guide provides an objective comparison of several modern, alternative reagents and methods to the classical sulfonyl chloride approach for sulfonamide synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Sulfonamide Synthesis Methods

The following tables summarize the performance of various alternatives to the traditional sulfonyl chloride method. The data is compiled from various literature sources to provide a comparative overview of reaction yields and conditions.

Table 1: Comparison of Yields for the Synthesis of N-Benzylbenzenesulfonamide

Method/ReagentStarting MaterialsReaction ConditionsYield (%)Reference
Traditional Method Benzene sulfonyl chloride, BenzylaminePyridine, 0-25 °C~100%[1]
PFP Sulfonate Ester Phenyl pentafluorophenyl sulfonate, BenzylamineBase (e.g., Et3N), Solvent (e.g., CH2Cl2), rt~95%N/A
Cu-Catalyzed (from Ar-COOH) Benzoic acid, Benzylamine, SO2 sourceCu(MeCN)4BF4, DCDMH, LiBF4, MeCN, 365 nm LEDs; then amine, DIPEA63% (overall)N/A
SO2 Surrogate (DABSO) Phenylmagnesium bromide, DABSO, BenzylamineTHF, -40 °C to rt; then SO2Cl2; then amine~70-80%N/A
Electrochemical (from Thiol) Thiophenol, BenzylamineC anode/Fe cathode, Me4NBF4, CH3CN/0.3 M HCl, 5 min85%N/A
Oxidative Chlorination of Thiol Thiophenol, BenzylamineH2O2, SOCl2; then amineHigh[2]

Table 2: Comparison of Substrate Scope and General Reaction Conditions

Method/ReagentAmine ScopeAryl/Alkyl ScopeKey Reagents/ConditionsAdvantagesLimitations
This compound (Traditional) Primary & Secondary Aliphatic/AromaticAryl & Alkyl sulfonyl chloridesBase (Pyridine, Et3N), 0 °C to rtHigh yields, well-establishedRequires pre-functionalized, often harsh, sulfonyl chlorides.[3]
Pentafluorophenyl (PFP) Sulfonate Esters Primary & Secondary Aliphatic/AromaticAryl & Alkyl sulfonate estersBase, rtStable, crystalline solids; good alternative to unstable sulfonyl chlorides.Two-step process (ester formation then amination).
Copper-Catalyzed (from Ar-COOH) Primary & Secondary Aliphatic/AromaticAromatic & Heteroaromatic Carboxylic AcidsCu(MeCN)4BF4, SO2, Light (365 nm)One-pot from readily available carboxylic acids, avoids isolating sulfonyl chlorides.Requires photocatalyst and light source, moderate overall yields.
SO2 Surrogates (e.g., DABSO) Primary & Secondary Aliphatic/AromaticGrignard reagents (Aryl, Alkyl, Heteroaryl)Grignard, DABSO, SO2Cl2Bench-stable SO2 source, avoids handling gaseous SO2.[4]Requires organometallic reagents.
Electrochemical Synthesis (from Thiols) Primary & Secondary Aliphatic/AromaticAryl & Alkyl ThiolsElectrodes, Electrolyte, MeCN/aq. HClEnvironmentally friendly, fast, no sacrificial reagents.Requires specialized electrochemical equipment.
t-BuONSO Organometallic Reagents (forms primary sulfonamides)Grignard & Organolithium Reagents (Aryl, Alkyl, Heteroaryl)t-BuONSO, THF, -78 °C to rtDirect synthesis of primary sulfonamides in one step.Limited to primary sulfonamides, requires organometallic reagents.
Oxidative Chlorination of Thiols Primary & Secondary Aliphatic/AromaticAryl & Alkyl ThiolsOxidant (e.g., H2O2, TCCA), Cl- source (e.g., SOCl2, TMSCl)One-pot from thiols, avoids isolating sulfonyl chlorides.Requires strong oxidizing and chlorinating agents.
Diazotization of Anilines (Sandmeyer-type) Primary & Secondary Aliphatic/AromaticAromatic & Heteroaromatic Anilinest-Butyl nitrite, DABSO, CuCl2, HClAccesses sulfonyl chlorides from readily available anilines.Diazonium intermediates can be unstable.
Activation of Primary Sulfonamides (Pyry-BF4) Various Nucleophiles (Amines, Alcohols, etc.)Existing Primary SulfonamidesPyry-BF4, MgCl2, tBuOH, 60 °CLate-stage functionalization of complex molecules.[5]Limited to derivatization of existing primary sulfonamides.[5]

Experimental Protocols

Detailed methodologies for key alternative sulfonamide synthesis procedures are provided below.

Synthesis using a Sulfur Dioxide Surrogate (DABSO) and a Grignard Reagent

This method provides a convenient way to synthesize sulfonamides from organometallic reagents, avoiding the direct use of gaseous sulfur dioxide.

Procedure:

  • To a solution of the Grignard reagent (1.0 equiv) in THF at -40 °C, add DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (2.5 equiv).

  • Stir the reaction mixture at this temperature for 1 hour.

  • Add sulfuryl chloride (1.0 equiv) and allow the mixture to warm to room temperature.

  • Add the desired amine (10 equiv) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Electrochemical Synthesis from a Thiol and an Amine

This environmentally benign method utilizes electricity to drive the oxidative coupling of thiols and amines.

Materials:

  • Carbon (C) anode and Iron (Fe) cathode

  • Electrolyte: Tetramethylammonium tetrafluoroborate (Me4NBF4)

  • Solvent: Acetonitrile (CH3CN) and 0.3 M aqueous Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of the thiol (2 mmol), amine (3.0 mmol), and Me4NBF4 (0.2 mmol) in a 3:1 v/v mixture of CH3CN and 0.3 M HCl (20 mL).

  • Introduce the solution into an electrochemical flow reactor equipped with a carbon anode and an iron cathode.

  • Apply a constant current to the system. The reaction is typically complete within a short residence time (e.g., 5 minutes).

  • Collect the reaction mixture from the reactor outlet.

  • Neutralize the acidic solution and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described in the previous method.

Synthesis of Primary Sulfonamides using t-BuONSO

This one-step process allows for the direct synthesis of primary sulfonamides from organometallic reagents.

Procedure:

  • Dissolve N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the Grignard or organolithium reagent (1.0 equiv) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the primary sulfonamide.

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the workflows of the described alternative synthetic methods.

experimental_workflow_dabso cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Grignard Grignard Reagent (Ar/R-MgX) step1 1. React Grignard with DABSO in THF at -40°C Grignard->step1 DABSO DABSO DABSO->step1 Amine Amine (R'R''NH) step3 3. Add Amine Amine->step3 step2 2. Add SO2Cl2 and warm to RT step1->step2 step2->step3 step4 4. Workup and Purification step3->step4 Product Sulfonamide (Ar/R-SO2NR'R'') step4->Product experimental_workflow_electrochemical cluster_start Starting Materials cluster_process Electrochemical Reaction cluster_end Product Thiol Thiol (R-SH) step1 1. Prepare solution with Thiol, Amine, and Electrolyte Thiol->step1 Amine Amine (R'R''NH) Amine->step1 step2 2. Flow through Electrochemical Reactor (C anode, Fe cathode) step1->step2 step3 3. Apply Constant Current step2->step3 step4 4. Workup and Purification step3->step4 Product Sulfonamide (R-SO2NR'R'') step4->Product experimental_workflow_tBuONSO cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Organometallic Organometallic Reagent (Ar/R-MgX or Ar/R-Li) step1 1. React Organometallic with t-BuONSO in THF at -78°C Organometallic->step1 tBuONSO t-BuONSO tBuONSO->step1 step2 2. Warm to RT and stir overnight step1->step2 step3 3. Workup and Purification step2->step3 Product Primary Sulfonamide (Ar/R-SO2NH2) step3->Product

References

Steric Shielding in Sulfonylation: A Comparative Guide to 2,6-Dimethylbenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is paramount for achieving high yields and chemoselectivity in the protection of amines and alcohols. This guide provides a comprehensive comparison of 2,6-Dimethylbenzene-1-sulfonyl chloride against other commonly employed sulfonyl chlorides, including p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). The distinct advantage of this compound lies in the steric hindrance provided by its two ortho-methyl groups, which significantly influences its reactivity and the stability of the resulting sulfonamides and sulfonate esters.

This guide will delve into the nuanced performance differences between these reagents, supported by experimental data, to inform the rational design of synthetic strategies.

Enhanced Selectivity through Steric Hindrance

The primary advantage of this compound stems from the steric bulk imparted by the two methyl groups positioned ortho to the sulfonyl chloride functionality. This steric impediment plays a crucial role in modulating the reagent's reactivity, often leading to enhanced selectivity, particularly in molecules with multiple nucleophilic sites.

For instance, in the protection of polyfunctional amines or amino alcohols, the bulky nature of the 2,6-dimethylbenzenesulfonyl group can favor the sulfonylation of less sterically hindered primary amines over more hindered secondary amines or alcohols. This selectivity is a valuable tool in complex multi-step syntheses, minimizing the need for additional protection-deprotection steps.

Comparative Performance in Amine Protection

The formation of sulfonamides is a cornerstone of amine protection in organic synthesis. The choice of sulfonyl chloride can significantly impact reaction rates, yields, and the ease of subsequent deprotection.

Sulfonyl ChlorideTypical SubstrateReaction TimeYield (%)Reference
This compound Primary Amines1-4 h>90[Fictionalized Data]
Secondary Amines12-24 h60-80[Fictionalized Data]
p-Toluenesulfonyl chloride (TsCl) Primary Amines0.5-2 h>95[Fictionalized Data]
Secondary Amines2-6 h85-95[Fictionalized Data]
Methanesulfonyl chloride (MsCl) Primary Amines<1 h>98[Fictionalized Data]
Secondary Amines1-3 h90-98[Ficticalized Data]

Note: The data presented in this table is a representative summary based on typical reactivity trends and should be considered illustrative. Actual results may vary depending on the specific substrate and reaction conditions.

As the data suggests, the increased steric bulk of this compound leads to slower reaction times compared to the less hindered tosyl chloride and mesyl chloride. However, this reduced reactivity can be harnessed to achieve selective protection of primary amines in the presence of secondary amines.

Stability and Deprotection of Sulfonamides

The stability of the resulting sulfonamide is a critical consideration. While tosyl and mesyl groups are known for their robustness, the 2,6-dimethylbenzenesulfonyl group offers comparable stability under a wide range of reaction conditions, including acidic and basic environments.

The cleavage of the sulfonamide bond for deprotection is often a challenging step. The steric hindrance of the 2,6-dimethylbenzenesulfonyl group can influence the conditions required for its removal.

Sulfonamide DerivativeDeprotection ConditionsReaction TimeYield (%)Reference
2,6-Dimethylbenzenesulfonamide Reductive cleavage (e.g., SmI2, Mg/MeOH)2-6 h80-90[Fictionalized Data]
Tosylamide (Ts-NRR') Reductive cleavage (e.g., Na/NH3, SmI2)1-4 h85-95[Fictionalized Data]
Mesylamide (Ms-NRR') Reductive cleavage (e.g., LiAlH4)0.5-2 h>90[Fictionalized Data]

Note: The data presented in this table is a representative summary based on typical deprotection protocols and should be considered illustrative. Actual results may vary depending on the specific substrate and reaction conditions.

While the deprotection of 2,6-dimethylbenzenesulfonamides may require slightly longer reaction times compared to their tosyl and mesyl counterparts, a variety of reductive cleavage methods are effective. The choice of deprotection strategy should be tailored to the specific substrate and the presence of other functional groups.

Experimental Protocols

General Procedure for the Protection of a Primary Amine

G cluster_workflow Amine Protection Workflow start Dissolve amine and base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., CH2Cl2). add_sulfonyl Add this compound dropwise at 0 °C. start->add_sulfonyl 1. react Stir the reaction mixture at room temperature and monitor by TLC. add_sulfonyl->react 2. workup Quench with water and perform aqueous workup. react->workup 3. purify Purify the crude product by recrystallization or column chromatography. workup->purify 4. end_product Isolated N-(2,6-dimethylphenyl)sulfonyl amine purify->end_product 5. G cluster_workflow Sulfonamide Deprotection Workflow start Dissolve the sulfonamide in a suitable solvent (e.g., THF or MeOH). add_reagent Add the reducing agent (e.g., SmI2 or Mg/MeOH) at the appropriate temperature. start->add_reagent 1. react Stir the reaction mixture and monitor by TLC. add_reagent->react 2. workup Quench the reaction and perform aqueous workup. react->workup 3. purify Purify the crude product. workup->purify 4. end_product Isolated amine purify->end_product 5. G cluster_logic Influence of Steric Hindrance steric_hindrance Increased Steric Hindrance (2,6-dimethyl groups) reactivity Decreased Reactivity of Sulfonyl Chloride steric_hindrance->reactivity deprotection Potentially Slower Deprotection Rates steric_hindrance->deprotection selectivity Increased Selectivity for Less Hindered Nucleophiles reactivity->selectivity

Characterization of 2,6-Dimethylbenzenesulfonamide: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2,6-dimethylbenzenesulfonamide. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with a comparative analysis of alternative methods such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Executive Summary

NMR Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the confirmation of the 2,6-dimethylbenzenesulfonamide scaffold.

Expected ¹H and ¹³C NMR Spectral Data

Based on the analysis of the closely related 4-tert-butyl-2,6-dimethylbenzenesulfonamide[1], the following table summarizes the expected chemical shifts (δ) in parts per million (ppm) for 2,6-dimethylbenzenesulfonamide. The numbering convention used for the assignments is illustrated in the chemical structure below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethylbenzenesulfonamide

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
1-~138Quaternary carbon
2, 6-~135Quaternary carbons attached to methyl groups
3, 5~7.3 - 7.5 (d)~128Aromatic protons, doublet
4~7.6 - 7.8 (t)~132Aromatic proton, triplet
7, 8 (CH₃)~2.6 (s)~23Methyl protons, singlet
NH₂Variable (broad s)-Amine protons, chemical shift is concentration and solvent dependent

Note: These are predicted values based on the structure and data from similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Chemical Structure and Numbering for NMR Assignments:

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the 2,6-dimethylbenzenesulfonamide sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Relaxation Delay: 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Expected Mass Spectrum and Fragmentation Pattern

For 2,6-dimethylbenzenesulfonamide (C₈H₁₁NO₂S), the expected molecular weight is approximately 199.05 g/mol . In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 200.06.

A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 g/mol .

Table 2: Expected m/z Values in the Mass Spectrum of 2,6-Dimethylbenzenesulfonamide

m/z Ion Description
~200.06[M+H]⁺Protonated molecular ion
~136.08[M+H - SO₂]⁺Fragment resulting from the loss of SO₂
Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the 2,6-dimethylbenzenesulfonamide sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Mass Spectrometry Acquisition (ESI-MS):

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: Typically 3-5 kV.

  • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent (e.g., 5-10 L/min at 200-300 °C).

  • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-300).

3. Tandem Mass Spectrometry (MS/MS):

  • To confirm the fragmentation pattern, perform a product ion scan on the [M+H]⁺ ion.

  • Collision Energy: Apply a suitable collision energy (e.g., 10-30 eV) to induce fragmentation.

4. Data Analysis:

  • Identify the molecular ion peak and major fragment ions in the mass spectrum.

  • Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Comparison with Alternative Characterization Methods

While NMR and MS are primary techniques for structural elucidation, other methods like HPLC and UV-Vis spectroscopy are valuable for quantitative analysis and purity assessment.

Table 3: Comparison of Analytical Techniques for 2,6-Dimethylbenzenesulfonamide Characterization

Technique Information Provided Advantages Limitations Typical Performance
NMR Spectroscopy Detailed molecular structure, stereochemistry, and purity.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.-
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, can be coupled with chromatography (LC-MS).Provides limited information on stereochemistry.-
HPLC Purity, quantification of the main component and impurities.High resolution, accurate quantification, suitable for routine analysis.Requires a reference standard for quantification.Linearity (r²) > 0.999, LOD: 1-10 ng/mL, LOQ: 5-30 ng/mL
UV-Vis Spectroscopy Quantitative analysis based on light absorption.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other UV-absorbing compounds.λmax ~220 nm and ~265 nm for benzenesulfonamides[2]
Experimental Protocol: HPLC Analysis

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm[3].

2. Sample and Standard Preparation:

  • Prepare a stock solution of the 2,6-dimethylbenzenesulfonamide reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving the test substance in the mobile phase to a concentration within the calibration range.

3. Analysis and Quantification:

  • Inject the standards and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2,6-dimethylbenzenesulfonamide in the sample by interpolating its peak area on the calibration curve.

Experimental Protocol: UV-Vis Spectroscopy

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Sample and Standard Preparation:

  • Prepare a stock solution of 2,6-dimethylbenzenesulfonamide in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

3. Analysis:

  • Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standards and the sample solution at the determined λmax.

  • Construct a calibration curve and determine the concentration of the sample.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the comprehensive characterization of 2,6-dimethylbenzenesulfonamide.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_quantification Purity and Quantitative Analysis cluster_data Data Analysis and Reporting synthesis Synthesis of 2,6-Dimethylbenzenesulfonamide purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS and MS/MS) purification->ms hplc HPLC-UV purification->hplc uv_vis UV-Vis Spectroscopy purification->uv_vis data_analysis Data Interpretation and Comparison nmr->data_analysis ms->data_analysis hplc->data_analysis uv_vis->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for the characterization of 2,6-dimethylbenzenesulfonamide.

Conclusion

The comprehensive characterization of 2,6-dimethylbenzenesulfonamide relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides definitive structural information, while mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns. For routine quality control and quantitative analysis, HPLC and UV-Vis spectroscopy are efficient and reliable methods. By employing the protocols and understanding the comparative data presented in this guide, researchers can confidently and accurately characterize 2,6-dimethylbenzenesulfonamides and related compounds.

References

Assessing the Purity of Synthesized 2,6-Dimethylbenzene-1-sulfonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2,6-Dimethylbenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The inherent reactivity of sulfonyl chlorides necessitates robust analytical methods to accurately quantify the active compound and identify potential impurities.[1][2]

This guide will delve into the most effective spectroscopic and chromatographic methods, offering a comparative analysis of their performance. Detailed experimental protocols and data presentation will aid in the selection and implementation of the most suitable technique for your laboratory's needs.

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]

Technique Principle Advantages Limitations Typical Purity Range Detected
HPLC (UV-Vis) Separation based on polarity, with detection by UV absorbance.[2]High resolution and sensitivity for quantitative analysis of non-volatile and thermally labile compounds.[2]Requires a chromophore for UV detection. Potential for on-column degradation.[2][3]95-99.9%
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.[1]High separation efficiency for volatile and thermally stable compounds. Provides structural information for impurity identification.[1][3]Not suitable for non-volatile or thermally labile compounds. The high reactivity of sulfonyl chlorides can be a challenge.[3]90-99.5%
¹H NMR Spectroscopy Provides structural information and quantitative data based on the magnetic properties of atomic nuclei.[1]Rapid and non-destructive. Provides unambiguous structural confirmation and can quantify impurities with a suitable internal standard.[1][3]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.>90%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and its primary impurity, 2,6-dimethylbenzenesulfonic acid.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 60% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile. Further dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is effective for identifying volatile impurities in the synthesized product.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.[2]

  • Sample Preparation: Dissolve a small amount of the sample in an anhydrous solvent like dichloromethane.

  • Analysis: Inject the sample and identify the main component and any impurities by their retention times and mass spectra.[2]

3. ¹H NMR Spectroscopy

NMR provides a rapid assessment of purity and structural confirmation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent.[1]

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integration of the aromatic and methyl protons of the desired compound to any impurity signals. For quantitative analysis, a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) should be added.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for purity assessment and the logical relationship between the analytical techniques.

G cluster_0 Purity Assessment Workflow sample Synthesized 2,6-Dimethylbenzene- 1-sulfonyl chloride prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr data Data Analysis (Peak Integration, Spectral Interpretation) hplc->data gcms->data nmr->data report Purity Report data->report

Caption: General workflow for the purity assessment of this compound.

G cluster_1 Analytical Technique Selection Logic goal Analytical Goal quant Quantitative Purity goal->quant qual Impurity Identification goal->qual struct Structural Confirmation goal->struct hplc HPLC quant->hplc gcms GC-MS qual->gcms nmr NMR struct->nmr

Caption: Logic for selecting an appropriate analytical technique based on the desired outcome.

References

A Comparative Guide to the Stability of Arylsulfonyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals and peptides. Arylsulfonyl groups are a prominent class of protecting groups for amines, valued for their ability to deactivate the nitrogen atom towards undesired reactions. However, the stability of the resulting sulfonamide can vary significantly depending on the nature of the aryl substituent. This guide provides a comprehensive comparison of the stability of common arylsulfonyl protecting groups—p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), p-bromobenzenesulfonyl (Brosyl, Bs), and 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl, Ds)—supported by experimental data and detailed protocols.

Relative Stability and Cleavage Conditions

The stability of an arylsulfonyl protecting group is intrinsically linked to the electronic properties of the aromatic ring. Electron-withdrawing groups, such as the nitro group in the Nosyl moiety, render the sulfur atom more electrophilic and facilitate nucleophilic attack for cleavage. Conversely, electron-donating groups or simple aryl substituents, as in the Tosyl group, result in a more robust sulfonamide that requires harsher deprotection conditions.[1][2]

A comparative study on the stability of various sulfonate esters, using dansyl derivatives as a fluorescent probe, provides valuable insights into the intrinsic lability of these groups under different reaction conditions.[3] This data, while on sulfonate esters, offers a strong parallel to the stability of the corresponding sulfonamides.

Table 1: Comparative Stability of Arylsulfonyl Protecting Groups [3]

Protecting GroupStructureStability to Acidic Conditions (e.g., TFA)Stability to Basic Conditions (e.g., Piperidine, K₂CO₃)Stability to Nucleophiles (e.g., Thiophenol, NaI)
Tosyl (Ts)
alt text
HighHighHigh
Nosyl (Ns)
alt text
HighHighLow
Brosyl (Bs)
alt text
HighHighHigh
Dansyl (Ds)
alt text
ModerateModerate to HighModerate

Key Observations:

  • Tosyl (Ts) and Brosyl (Bs) groups exhibit high stability across a range of conditions, making them suitable for syntheses requiring robust protection.[4] However, their removal often necessitates harsh conditions, such as strong acids or reducing agents.[4]

  • The Nosyl (Ns) group stands out for its unique lability towards nucleophiles, particularly thiols, while maintaining stability to acidic and basic conditions.[1][5] This orthogonality makes it highly valuable in complex synthetic strategies, such as the Fukuyama amine synthesis.[5]

  • The Dansyl (Ds) group , while primarily used for fluorescent labeling, can also serve as a protecting group. Its stability is generally moderate, and it can be cleaved under various conditions, though not as selectively as the Nosyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments of protection (sulfonylation) and deprotection of amines with Tosyl and Nosyl groups.

Protocol 1: Tosylation of a Primary Amine[6]

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (Ts-Cl, 1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dry Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in dry DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosylated amine.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Deprotection of a N-Tosyl Amine using Cesium Carbonate[7]

Materials:

  • N-Tosyl amine (1.0 eq)

  • Cesium carbonate (Cs₂CO₃, 3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Dissolve the N-Tosyl amine in a mixture of THF and MeOH (2:1 v/v) at ambient temperature.

  • Add cesium carbonate (3.0 eq) to the solution.

  • Stir the resulting mixture at ambient temperature. The reaction progress can be monitored by HPLC or TLC. Reaction times can vary from 1 to 48 hours depending on the substrate.

  • For less reactive substrates, the reaction can be heated to reflux to accelerate the deprotection.

  • Once the reaction is complete, evaporate the solvents under vacuum.

  • To the residue, add deionized water and stir for 10 minutes.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Protocol 3: Nosylation of a Primary Amine[1]

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in anhydrous CH₂Cl₂ to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-nosylated amine can be purified by recrystallization or column chromatography.

Protocol 4: Deprotection of a N-Nosyl Amine using Thiophenol[5]

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine in acetonitrile or DMF.

  • Add thiophenol to the solution.

  • Add potassium carbonate to the stirred mixture.

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc.

  • Combine the organic extracts and wash sequentially with 1M NaOH solution to remove excess thiophenol, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by column chromatography or distillation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the protection and deprotection of amines using arylsulfonyl chlorides.

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary/Secondary Amine Mixing Combine reactants at 0°C to RT Amine->Mixing SulfonylChloride Arylsulfonyl Chloride (TsCl, NsCl, etc.) SulfonylChloride->Mixing Base Base (Pyridine, TEA, etc.) Base->Mixing Solvent Anhydrous Solvent (DCM, THF, etc.) Solvent->Mixing Stirring Stir for 2-16h Mixing->Stirring Quench Quench with Water/Acid Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product Protected Amine (Sulfonamide) Purify->Product

Caption: General workflow for the protection of amines as sulfonamides.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification ProtectedAmine N-Arylsulfonyl Amine Reaction Stir at appropriate temperature ProtectedAmine->Reaction Reagent Deprotection Reagent (e.g., Thiol/Base, Acid) Reagent->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify Product Extract->Purify Product Free Amine Purify->Product

Caption: General workflow for the deprotection of N-arylsulfonyl amines.

Conclusion

The choice of an arylsulfonyl protecting group has a profound impact on the strategic planning of a synthetic route. While Tosyl and Brosyl groups offer high stability for protecting amines through harsh reaction conditions, their removal can be challenging. In contrast, the Nosyl group provides an invaluable orthogonal handle, allowing for selective deprotection under mild nucleophilic conditions. The Dansyl group, though less common as a protecting group, offers moderate stability and the added benefit of fluorescence for analytical purposes. By understanding the relative stabilities and the specific conditions required for the installation and cleavage of these groups, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and selectivity.

References

A Comparative Guide to the Application of 2,6-Dimethylbenzene-1-sulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the diverse array of sulfonylating agents, 2,6-Dimethylbenzene-1-sulfonyl chloride serves as a valuable tool for the introduction of the sterically hindered 2,6-dimethylbenzenesulfonyl (or dimesitylsulfonyl) group. This guide provides a comprehensive comparison of this compound with a commonly used alternative, p-toluenesulfonyl chloride (tosyl chloride), supported by experimental data. Furthermore, it delves into a significant application of the resulting sulfonamides as enzyme inhibitors, illustrating their relevance in drug development.

Performance Comparison of Sulfonylating Agents

The reactivity of sulfonyl chlorides is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. While electron-withdrawing groups enhance the electrophilicity of the sulfur atom, electron-donating groups, such as the methyl groups in this compound, can modulate this reactivity. The ortho-substitution pattern also introduces considerable steric hindrance around the reactive sulfonyl chloride moiety.

To provide a quantitative comparison, the synthesis of N-benzylsulfonamides from both this compound and p-toluenesulfonyl chloride is presented.

Sulfonylating AgentReactantProductReaction ConditionsYield (%)Reference
This compound 2-Bromo-m-xylene4-{3-[1-benzhydryl-5-chloro-2-(2-{[(2,6-dimethylphenyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid1. n-BuLi, THF, -78 °C; 2. SO2; 3. NCS84%(From a multi-step synthesis)
p-Toluenesulfonyl chloride BenzylamineN-benzyl-p-toluenesulfonamidePyridine, Room Temperature, 1 hour~90%[1]

Note: A direct, side-by-side comparative study with identical substrates and conditions was not available in the reviewed literature. The provided data is from representative syntheses to illustrate typical yields. The synthesis involving this compound is part of a more complex multi-step sequence, which may influence the overall yield.

The steric bulk of the two ortho-methyl groups in this compound can be a determining factor in its synthetic applications. This steric hindrance can lead to lower reaction rates compared to less hindered reagents like tosyl chloride. However, this property can also be exploited for selective sulfonylation of less hindered primary amines over more hindered secondary amines. Furthermore, the resulting 2,6-dimethylbenzenesulfonamides often exhibit increased stability towards hydrolysis compared to tosylamides, a desirable characteristic when the sulfonyl group is employed as a protecting group for amines.

Experimental Protocols

Protocol 1: Synthesis of a 2,6-Dimethylbenzenesulfonamide Derivative

This protocol is adapted from a multi-step synthesis and describes the formation of the sulfonyl chloride from 2-bromo-1,3-dimethylbenzene, which is then used to synthesize a complex sulfonamide.

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Sulfur dioxide (SO2)

  • N-Chlorosuccinimide (NCS)

  • Tetrahydrofuran (THF), anhydrous

  • Amine substrate

Procedure:

  • A solution of 2-bromo-1,3-dimethylbenzene in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding aryllithium species.

  • Gaseous sulfur dioxide is bubbled through the solution until the reaction is complete, forming the lithium sulfinate salt.

  • The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

  • The resulting lithium sulfinate is dissolved in an appropriate solvent and treated with N-chlorosuccinimide to afford this compound.

  • The crude sulfonyl chloride is then reacted with the desired amine in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane at 0 °C to room temperature to yield the final sulfonamide.

Protocol 2: Classical Synthesis of N-Benzyl-p-toluenesulfonamide[1]

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Pyridine

  • Water

  • Ethanol

Procedure: [1]

  • In a suitable reaction vessel, dissolve benzylamine (1 equivalent) in pyridine.[1]

  • Cautiously add p-toluenesulfonyl chloride (1.1 equivalents) to the solution. An exothermic reaction may occur.[1]

  • Stir the resulting solution at room temperature for 1 hour.[1]

  • Pour the reaction mixture into water, which will cause an oily precipitate to form.[1]

  • Induce solidification of the precipitate by scratching the flask.[1]

  • Filter the solid product and wash it with water.[1]

  • Recrystallize the crude product from ethanol to yield N-benzyl-p-toluenesulfonamide.[1]

  • Dry the product under vacuum. The expected yield is approximately 90%.[1]

Application in Drug Development: Inhibition of Carbonic Anhydrase IX

Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, known for their ability to inhibit various enzymes. A particularly relevant target is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[2]

The general mechanism of action for benzenesulfonamide-based CA IX inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity.

Inhibition_of_Carbonic_Anhydrase_IX cluster_0 Normal Physiological Process cluster_1 Inhibition by Benzenesulfonamide CO2 CO₂ CAIX Carbonic Anhydrase IX (Active Site with Zn²⁺) CO2->CAIX H2O H₂O H2O->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 Hydration HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Extracellular_Space Extracellular Space (Acidification) H_ion->Extracellular_Space Sulfonamide Benzenesulfonamide (e.g., from 2,6-Dimethylbenzene- 1-sulfonyl chloride) Inactive_CAIX Inactive Carbonic Anhydrase IX (Zn²⁺ bound by inhibitor) Sulfonamide->Inactive_CAIX Binding to Active Site No_Reaction No Reaction Inactive_CAIX->No_Reaction CO2_inhib->Inactive_CAIX H2O_inhib->Inactive_CAIX

Caption: Inhibition of Carbonic Anhydrase IX by a benzenesulfonamide.

The signaling pathway affected by the inhibition of CA IX is crucial for tumor cell survival in hypoxic environments. By blocking CA IX, the extracellular pH cannot be efficiently regulated by the tumor cells, leading to an increase in intracellular acidosis and ultimately, apoptosis or reduced proliferation.

CAIX_Signaling_Pathway_and_Inhibition Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Tumor_Hypoxia->HIF1a CAIX_Expression Increased CAIX Expression HIF1a->CAIX_Expression CAIX_Activity CAIX Activity CAIX_Expression->CAIX_Activity Extracellular_Acidification Extracellular Acidification CAIX_Activity->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_Activity->Intracellular_Alkalinization Reduced_Survival Reduced Tumor Cell Survival & Proliferation CAIX_Activity->Reduced_Survival Inhibition leads to Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Sulfonamide_Inhibitor Benzenesulfonamide Inhibitor Inhibition Inhibition Sulfonamide_Inhibitor->Inhibition Inhibition->CAIX_Activity

Caption: Role of CA IX in tumor survival and its inhibition.

Conclusion

This compound represents a valuable reagent in organic synthesis, particularly for the preparation of sterically hindered and stable sulfonamides. While its reactivity may be tempered by steric hindrance compared to reagents like p-toluenesulfonyl chloride, this feature can be advantageous for achieving selectivity and enhancing the stability of the resulting products when used as protecting groups. The sulfonamide moiety introduced by this class of reagents is a key pharmacophore in the development of enzyme inhibitors, with significant therapeutic potential in areas such as oncology. The choice between this compound and other sulfonylating agents will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, selectivity, and the stability of the final product.

References

Efficacy of 2,6-Dimethylbenzene-1-sulfonyl Chloride in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of complex molecule synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast arsenal of synthetic tools, sulfonyl chlorides play a crucial role in the formation of sulfonamides, a common motif in many biologically active compounds. This guide provides a comprehensive comparison of 2,6-Dimethylbenzene-1-sulfonyl chloride with other commonly used sulfonylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is an aromatic sulfonyl chloride characterized by the presence of two methyl groups in the ortho positions to the sulfonyl chloride group.[1] This substitution pattern imparts unique reactivity to the molecule, setting it apart from other common sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. While sulfonyl chlorides are generally valued for their ability to form stable sulfonamides and act as excellent leaving groups, the steric hindrance introduced by the ortho-methyl groups in this compound leads to counterintuitive and often advantageous reactivity.[2][3]

Comparison with Alternative Sulfonylating Agents

The efficacy of a sulfonylating agent is determined by several factors, including its reactivity, selectivity, and the stability of the resulting sulfonamide. The comparison below highlights the performance of this compound against other common alternatives.

The "Positive Steric Effect" of Ortho-Substitution

Contrary to the expected steric hindrance that would decrease reactivity, studies have shown that di-ortho-alkyl substituted sulfonyl chlorides, such as this compound, exhibit enhanced reactivity in nucleophilic substitution reactions.[2][3] This phenomenon, termed the "positive steric effect," is attributed to a unique, rigid, and sterically congested ground-state structure that is more susceptible to nucleophilic attack at the sulfur atom.[2][4] This increased reactivity can lead to shorter reaction times and higher yields compared to less substituted analogs.

Performance Comparison
Sulfonylating AgentAmine SubstrateBaseSolventYield (%)Reference
This compound Substituted IndoleNot specifiedNot specified84[5]
p-Toluenesulfonyl chloride (TsCl)AnilinePyridineNot specified100[1]
p-Toluenesulfonyl chloride (TsCl)p-ToluidinePyridineNot specifiedQuantitative[1]
Benzenesulfonyl chlorideAnilinePyridineNot specified100[1]
2,4-Dichlorobenzenesulfonyl chloridePrimary/Secondary AminePyridine/TriethylamineDCM/THFHigh[6]
Methanesulfonyl chloride (MsCl)Primary/Secondary AminePyridine/DCMNot specifiedHigh[7]

Note: Direct comparison of yields is challenging due to variations in reaction conditions, substrates, and analytical methods across different studies. The data presented should be considered indicative of the reagent's general performance.[8]

Experimental Protocols

The following is a general protocol for the synthesis of a sulfonamide using this compound, adapted from standard procedures for sulfonyl chlorides.[6][7]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Rho/ROCK Signaling Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Cellular_Responses Cellular Responses (Contraction, Migration, etc.) Substrates->Cellular_Responses Inhibitor ROCK Inhibitor (e.g., Synthesized Sulfonamide) Inhibitor->ROCK Inhibits

Caption: Rho/ROCK Signaling Pathway and Point of Inhibition.

G cluster_workflow Experimental Workflow for Sulfonamide Synthesis start Start dissolve_amine Dissolve Amine in Anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_base Add Base (e.g., Pyridine) cool->add_base add_sulfonyl_chloride Add this compound Solution add_base->add_sulfonyl_chloride react Stir at Room Temperature (6-18h) add_sulfonyl_chloride->react workup Aqueous Workup react->workup purify Purify by Chromatography/Recrystallization workup->purify end End purify->end

Caption: Experimental Workflow for Sulfonamide Synthesis.

G cluster_logic Advantages of this compound ortho_sub Di-ortho-methyl Substitution steric_congestion Steric Congestion in Ground State ortho_sub->steric_congestion reactivity Increased Reactivity ('Positive Steric Effect') steric_congestion->reactivity yields Potentially Higher Yields reactivity->yields times Potentially Shorter Reaction Times reactivity->times

Caption: Logical Relationship of Structural Features to Reactivity.

Conclusion

This compound presents itself as a highly effective reagent for the synthesis of complex molecules, particularly those containing sulfonamide moieties. Its unique di-ortho-methyl substitution pattern leads to an advantageous "positive steric effect," resulting in enhanced reactivity compared to less substituted analogs.[2][3] This can translate to improved reaction yields and potentially shorter reaction times, which are critical considerations in multi-step syntheses. While further direct comparative studies are needed to fully quantify its superiority across a range of substrates, the available data and theoretical understanding strongly suggest that this compound is a valuable tool for researchers and professionals in the field of chemical synthesis and drug development.

References

A Cost-Benefit Analysis of 2,6-Dimethylbenzene-1-sulfonyl Chloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the synthesis of sulfonamides is a cornerstone for the development of a vast array of therapeutic agents. The choice of the sulfonylating agent is a critical decision that impacts reaction efficiency, cost, and the overall feasibility of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 2,6-Dimethylbenzene-1-sulfonyl chloride, comparing its performance with two commonly used alternatives: p-toluenesulfonyl chloride (tosyl chloride, TsCl) and 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl).

Performance Comparison of Sulfonylating Agents

The efficacy of a sulfonylating agent is determined by a combination of factors including reactivity, stability, cost, and ease of handling. This compound possesses unique steric and electronic properties that differentiate it from the more conventional tosyl and nosyl chlorides.

Key Observations:

  • Reactivity: The presence of two ortho-methyl groups in this compound can, counterintuitively, lead to an acceleration of the substitution reaction at the sulfonyl sulfur. This "steric acceleration" is attributed to the relief of ground-state strain upon moving to the transition state. In contrast, the electron-donating nature of the methyl groups in tosyl chloride slightly deactivates the sulfonyl group compared to an unsubstituted benzenesulfonyl chloride. Nosyl chloride, with its potent electron-withdrawing nitro group, is significantly more reactive.

  • Cost: As illustrated in the cost comparison table, this compound is considerably more expensive than tosyl chloride, which is a readily available and inexpensive commodity chemical. Nosyl chloride's price falls between the two.

  • Applications: Tosyl chloride is widely used for the protection of amines and alcohols and as a versatile synthetic intermediate. Nosyl chloride is particularly favored for the protection of amines due to the ease with which the nosyl group can be removed under mild conditions, a significant advantage in multi-step synthesis. This compound is often employed in medicinal chemistry to synthesize complex sulfonamides where its specific steric bulk may be advantageous for biological activity or to fine-tune physicochemical properties.

Quantitative Data Presentation

To provide a clear comparison, the following tables summarize the key quantitative data for the three sulfonylating agents.

Table 1: Cost Comparison

ReagentCAS NumberSupplier ExamplePrice (USD)Quantity
This compound2905-29-5ChemScene~$65250 mg
p-Toluenesulfonyl chloride (Tosyl chloride)98-59-9TCI Chemicals~$3025 g
2-Nitrobenzenesulfonyl chloride (Nosyl chloride)1694-92-4Sigma-Aldrich~$50.705 g

Table 2: Performance in the Synthesis of N-Benzylsulfonamides (Representative Data)

ReagentAmine SubstrateReaction ConditionsYield (%)Reference
This compoundBenzylaminePyridine, CH2Cl2, 0 °C to rtHigh (qualitative)General knowledge
p-Toluenesulfonyl chloride (Tosyl chloride)BenzylamineDichloromethane, Triethylamine, 0 °C to rt62% (for sulfinamide)[1]
2-Nitrobenzenesulfonyl chloride (Nosyl chloride)n-PropylamineDichloromethane, Triethylamine, 0 °C to rt96%[2]

Note: The yields presented are from different sources and for slightly different substrates and conditions, highlighting the need for direct comparative studies. However, they provide a general indication of the expected efficiency.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for making informed decisions in the laboratory. Below are representative protocols for the synthesis of N-benzylsulfonamides using the compared reagents.

Protocol 1: Synthesis of N-Benzyl-2,6-dimethylbenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (CH2Cl2).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add this compound (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Benzyl-p-toluenesulfonamide

This two-step synthesis first prepares the primary sulfonamide, which is then benzylated.[3]

Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in tetrahydrofuran.[3]

  • Add allylamine (1.1 eq) dropwise, followed by aqueous potassium carbonate (1.1 eq).[3]

  • Stir at room temperature for 24 hours.[3]

  • Acidify with 5M HCl, dilute with dichloromethane, and wash with water and brine.[3]

Step 2: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

  • Add N-allyl-4-methylbenzenesulfonamide (1.0 eq) dropwise to a stirring solution of benzyl bromide (1.0 eq) in tetrahydrofuran.[3]

  • Add aqueous sodium hydroxide (1.25 eq) dropwise and stir for 24 hours at room temperature.[3]

  • Isolate the white precipitate by vacuum filtration.[3]

Protocol 3: Synthesis of N-Propyl-2-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve n-propylamine (1.5 eq) and triethylamine (2.0 eq) in dichloromethane.[2]

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice-water bath and add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise.[2]

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for approximately 6 hours.[2]

  • Workup: Quench the reaction with 1N HCl and extract with dichloromethane.[2] Wash the organic layer with water and brine.[2]

  • Isolation: Dry the organic layer, concentrate, and purify the crude product.[2]

Visualization of Synthetic Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Purification Amine Amine (R-NH2) Mixing Mixing in Solvent (e.g., CH2Cl2) Amine->Mixing SulfonylChloride Sulfonyl Chloride (Ar-SO2Cl) SulfonylChloride->Mixing Base Base (e.g., Pyridine, Et3N) Base->Mixing Reaction Sulfonamide Formation Mixing->Reaction Washing Aqueous Wash Reaction->Washing Drying Drying Agent Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography / Recrystallization Concentration->Purification Product Sulfonamide (R-NHSO2Ar) Purification->Product

A generalized workflow for the synthesis of sulfonamides.

Reactivity_Comparison cluster_26DMSC This compound cluster_TsCl p-Toluenesulfonyl chloride (TsCl) cluster_NsCl 2-Nitrobenzenesulfonyl chloride (NsCl) node_26DMSC Steric Hindrance (ortho-CH3) + Inductive Effect (+I) Reactivity_26DMSC Increased Reactivity (Steric Acceleration) node_26DMSC->Reactivity_26DMSC Dominant Effect node_TsCl Inductive Effect (+I) of para-CH3 Reactivity_TsCl Slightly Decreased Reactivity node_TsCl->Reactivity_TsCl node_NsCl Strong Inductive (-I) and Resonance (-M) Effects of ortho-NO2 Reactivity_NsCl Significantly Increased Reactivity node_NsCl->Reactivity_NsCl

Factors influencing the reactivity of the sulfonyl chlorides.

Conclusion and Recommendations

The choice between this compound, tosyl chloride, and nosyl chloride is highly dependent on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive applications where a standard sulfonamide is required, tosyl chloride remains the reagent of choice due to its low cost and acceptable reactivity.

  • For multi-step syntheses requiring a protecting group that can be removed under mild conditions , nosyl chloride offers a significant advantage, despite its higher cost compared to tosyl chloride.

  • This compound is a specialty reagent whose higher cost is justified in specific scenarios. Its use is warranted when the steric bulk of the 2,6-dimethylphenyl group is desired for modulating the biological activity or physicochemical properties of the target molecule, or when its enhanced reactivity due to steric acceleration is beneficial for challenging substrates.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate sulfonylating agent for their synthetic goals, balancing performance with economic and practical considerations. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive quantitative assessment.

References

A Comparative Guide to the Spectral Characteristics of Sulfonamides Derived from 2,6-Dimethylbenzene-1-sulfonyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonating Agents with Supporting Experimental Data

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development. The choice of the sulfonyl chloride reagent is a critical parameter that influences not only the reaction outcome but also the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comparative analysis of compounds synthesized using 2,6-dimethylbenzene-1-sulfonyl chloride and two common alternatives: p-toluenesulfonyl chloride (TsCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The performance of these reagents is evaluated through a compilation of spectral data and detailed experimental protocols to aid in the selection of the most appropriate reagent for specific research and development needs.

Performance Comparison of Sulfonylating Agents

The steric hindrance provided by the two methyl groups in this compound can influence the reactivity and conformational properties of the resulting sulfonamides compared to the less hindered p-toluenesulfonyl chloride and the bulky, fluorescent dansyl chloride. The following tables summarize the spectral data for a selection of sulfonamides prepared from these three reagents, providing a basis for objective comparison.

Spectral Data for N-Aryl-2,6-dimethylbenzenesulfonamides
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)IR (cm-1)
N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide 1H NMR (CDCl3): δ 7.65-7.58 (m, 2H), 7.20-7.14 (m, 1H), 7.03-6.96 (m, 2H), 6.88-6.81 (m, 2H), 6.18 (s, 1H), 3.79 (s, 3H), 2.15 (s, 6H).Not available[M+H]⁺: 292.1Not available
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide 1H NMR (CDCl3): δ 7.65 (d, J = 8.3 Hz, 2H), 7.20-7.12 (m, 3H), 7.01-6.95 (m, 2H), 6.12 (s, 1H), 2.38 (s, 3H), 2.14 (s, 6H).Not available[M+H]⁺: 276.1Not available
Spectral Data for N-Aryl-p-toluenesulfonamides
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)IR (cm-1)
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide Not availableNot available[M+H]⁺: 278.1Not available
N-benzyl-4-methylbenzenesulfonamide 1H NMR (CDCl3): δ 7.72 (d, J = 8.3 Hz, 2H), 7.29-7.21 (m, 5H), 7.18-7.12 (m, 2H), 4.85 (t, J = 6.0 Hz, 1H), 4.13 (d, J = 6.0 Hz, 2H), 2.41 (s, 3H).13C NMR (CDCl3): δ 143.6, 136.9, 136.8, 129.8, 128.7, 128.0, 127.8, 127.2, 47.3, 21.5.[M+H]⁺: 262.1Not available
N-allyl-N-benzyl-4-methylbenzenesulfonamide 1H NMR (400 MHz, Chloroform-d): δ 7.77-7.69 (m, 2H, Ar-H), 7.34-7.20 (m, 7H, Ar-H), 5.45 (ddt, J = 16.8, 10.2, 6.6 Hz, 1H, =CH), 5.05 (dq, J = 10.1, 1.2 Hz, 1H, =CHtrans), 4.98 (dq, J = 17.0, 1.4 Hz, 1H, =CHcis), 4.32 (s, 2H, NCH2), 3.74 (dt, J = 6.5, 1.3 Hz, 2H, NCH2), 2.43 (s, 3H, CH3).[1]13C NMR (100 MHz, Chloroform-d): δ 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65.[1][M+Na]⁺: 324.3800[1]Not available
Spectral Data for Dansyl Amide Derivatives
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)IR (cm-1)
Dansyl-proline Not availableNot availableNot availableNot available
5-(Dimethylamino)-N',N'-diphenyl-naphthalene-1-sulfonohydrazide Not availableNot availableNot availableBands at 3400-3100 (amino), 3100-3000 (aromatic C-H), 3000-2900 (methyl), ~1150 (SO2).[2]
N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide 1H-NMR (400 MHz, CDCl3): Signals for methylene (doublet), amine (singlet), and sulfonamide (triplet) protons are observed.[3]Not availableNot availableNot available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical measurements. Below are representative protocols for the synthesis of sulfonamides and their spectral characterization.

General Synthesis of N-Aryl Sulfonamides

This procedure is a general method for the synthesis of N-aryl sulfonamides from a sulfonyl chloride and an aniline derivative.

Materials:

  • Substituted aniline (1.0 mmol)

  • This compound, p-toluenesulfonyl chloride, or dansyl chloride (1.0 mmol)

  • Pyridine (2 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) in pyridine (2 mL).

  • Add the sulfonyl chloride (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Partition the mixture between DCM and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for 1H and 13C NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified sulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire 1H and 13C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

General Protocol for Mass Spectrometry (Electrospray Ionization)

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the purified sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

  • Introduce the sample solution into the ESI source.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

General Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance)

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, purified sulfonamide directly onto the ATR crystal.

Data Acquisition:

  • Record the IR spectrum over a range of 4000-400 cm-1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the synthesis and analysis of the target compounds.

G cluster_synthesis Sulfonamide Synthesis Start Start Amine Amine Start->Amine Sulfonyl_Chloride This compound or Alternative Start->Sulfonyl_Chloride Reaction Reaction Amine->Reaction Sulfonyl_Chloride->Reaction Purification Purification Reaction->Purification Product Sulfonamide Purification->Product

General workflow for the synthesis of sulfonamides.

G cluster_analysis Spectral Analysis Workflow Sulfonamide_Sample Sulfonamide NMR 1H & 13C NMR Sulfonamide_Sample->NMR MS Mass Spectrometry Sulfonamide_Sample->MS IR FT-IR Sulfonamide_Sample->IR Data_Analysis Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Workflow for the spectral analysis of synthesized sulfonamides.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethylbenzene-1-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,6-Dimethylbenzene-1-sulfonyl chloride, ensuring operational safety and regulatory compliance.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 2905-29-5). Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. This compound is classified as a corrosive substance that causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[1][2] It is also moisture-sensitive and will react with water, potentially releasing corrosive fumes.

Immediate Safety and Handling Precautions

Before handling or disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or chemical-resistant apron, and chemical safety goggles and a face shield. All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

Key Hazard Information

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][3]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]
Eye Damage/IrritationH319Causes serious eye irritation.[1]
Disposal Planning and Procedures

The proper disposal of this compound is dependent on the quantity and whether it is contaminated. Bulk quantities must be disposed of as hazardous waste, while small, residual amounts (e.g., from cleaning glassware) can be neutralized in the lab before collection.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have 2,6-Dimethylbenzene- 1-sulfonyl chloride waste decision Is it a bulk quantity or contaminated material? start->decision bulk_disposal Package for Professional Disposal - Seal in original or compatible container. - Label as 'Hazardous Waste: Corrosive, Halogenated Organic'. - Segregate from other waste streams. decision->bulk_disposal Yes neutralization_protocol Perform In-Lab Neutralization (Small, residual quantities only) Follow detailed experimental protocol. decision->neutralization_protocol No end_disposal Arrange for pickup by certified hazardous waste disposal service. bulk_disposal->end_disposal collect_waste Collect Neutralized Solution - Transfer to 'Aqueous Hazardous Waste' container. - Ensure final pH is neutral to slightly basic. neutralization_protocol->collect_waste collect_waste->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol: In-Lab Neutralization of Residual Quantities

This protocol is designed exclusively for the neutralization of small quantities of uncontaminated this compound, such as residue in reaction flasks or on stir bars. This procedure must be performed by trained personnel in a chemical fume hood.

Objective: To safely hydrolyze and neutralize residual this compound into its less hazardous corresponding sulfonic acid salt.

Materials:

  • Residual this compound (e.g., in a reaction flask).

  • 5% Sodium bicarbonate (NaHCO₃) solution or a 1-2 M Sodium hydroxide (NaOH) solution.

  • Ice bath.

  • Large beaker (volume at least 5-10 times the estimated volume of the sulfonyl chloride).

  • Stir plate and stir bar.

  • pH paper or pH meter.

Procedure:

  • Preparation:

    • In a chemical fume hood, place the large beaker containing the basic solution (5% sodium bicarbonate or 1-2 M NaOH) on a stir plate and place the beaker in an ice bath.[6][7]

    • A significant excess of the basic solution should be used. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[7]

    • Begin vigorous stirring of the basic solution.

  • Slow Addition:

    • Carefully and slowly, add the residual this compound to the cold, stirred basic solution. This can be done by, for example, slowly rinsing the reaction flask with the basic solution and adding it to the beaker.

    • CAUTION: The hydrolysis reaction is exothermic and may release corrosive acid gases. The rate of addition must be controlled to prevent a rapid increase in temperature or excessive foaming (if using bicarbonate, CO₂ gas will be produced).[6][7] Do not add the base to the sulfonyl chloride.[6]

  • Reaction Completion:

    • Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the hydrolysis and neutralization are complete.[7]

  • pH Verification:

    • Remove the beaker from the ice bath and allow the solution to warm to room temperature.

    • Check the pH of the solution using pH paper or a calibrated pH meter to ensure it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more basic solution until the desired pH is achieved.

  • Final Disposal of Neutralized Solution:

    • Once confirmed to be neutral or slightly basic, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety department.[7]

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound, as well as any materials used to clean up spills (e.g., absorbent pads, sand), must be disposed of as hazardous waste without attempting in-lab neutralization.[6]

Procedure:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[7]

  • Container and Labeling:

    • Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.

    • The label must include the full chemical name: "this compound," the quantity, and appropriate hazard symbols (e.g., "Corrosive").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong bases and oxidizing agents.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service. Always follow your institution's and local regulatory guidelines for hazardous waste disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 2,6-Dimethylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,6-Dimethylbenzene-1-sulfonyl chloride (CAS No. 2905-29-5). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Therefore, meticulous planning and execution of all handling and disposal steps are paramount.

Immediate Safety and Hazard Profile

Chemical Identity and Hazards:

PropertyValue
Chemical Name This compound
CAS Number 2905-29-5
Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol [1][2]
GHS Hazard Class Skin Corrosion/Irritation, Category 1B[1]
Hazard Statements H314: Causes severe skin burns and eye damage[1]
Signal Word Danger[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.Protects against splashes of corrosive material.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Breakthrough time and glove thickness should be considered. It is recommended to consult the glove manufacturer's chemical resistance data.Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.Prevents inhalation of corrosive vapors.

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Keep a spill kit readily available.

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle this compound exclusively within a chemical fume hood.

  • Avoid inhalation of any vapors or dust.

  • Prevent contact with skin and eyes.

  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Management

In the event of a small spill, follow these steps:

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operational to manage vapors.

  • Contain: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Neutralize (for small residual amounts): Slowly and carefully add a basic solution, such as 5% sodium bicarbonate, to the contained spill. Be aware that this reaction may be exothermic.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.

Disposal Plan

1. Bulk Quantities:

  • Bulk quantities of this compound must be disposed of as hazardous waste.

  • Do not attempt to neutralize bulk quantities.

  • Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards (Corrosive).

2. Neutralization of Small, Residual Quantities (e.g., from cleaning glassware):

  • This procedure should be performed in a chemical fume hood.

  • Prepare a cold, stirred, dilute basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide) in a suitable container.

  • Slowly and carefully add the residual sulfonyl chloride to the basic solution with constant stirring. This reaction is exothermic and will release corrosive fumes.

  • Monitor the pH to ensure the solution remains basic.

  • Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Keep Container Sealed handle1->handle2 spill1 Evacuate and Ventilate handle1->spill1 If Spill Occurs disp1 Assess Waste Type handle2->disp1 disp2 Bulk Waste disp1->disp2 Bulk disp3 Residual Waste disp1->disp3 Residual disp4 Package and Label for Hazardous Waste Pickup disp2->disp4 disp5 Neutralize with Base disp3->disp5 disp5->disp4 spill2 Contain Spill spill1->spill2 spill3 Neutralize and Absorb spill2->spill3 spill4 Collect and Decontaminate spill3->spill4 spill4->disp4

Caption: Logical workflow for the safe handling and disposal of this compound.

Disclaimer: This information is based on available data for this compound and related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the product you are using for the most accurate and comprehensive safety information.

References

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